molecular formula C10H10N2O2 B2605605 5-Methoxy-2-(1H-pyrazol-5-yl)phenol CAS No. 312310-33-1

5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Cat. No.: B2605605
CAS No.: 312310-33-1
M. Wt: 190.202
InChI Key: KCSNRNYLTIFFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-(1H-pyrazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(1H-pyrazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-(1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-7-2-3-8(10(13)6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSNRNYLTIFFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS: 312310-33-1).

Executive Summary

5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a biaryl pharmacophore characterized by a phenolic ring linked to a pyrazole moiety. It serves as a critical scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FGFR, RET, and VEGFR inhibitors). Its structural significance lies in the ability to form a pseudo-tricyclic planar conformation via a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the pyrazole nitrogen, mimicking the adenine hinge-binding motif of ATP.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification
PropertyDetail
IUPAC Name 5-Methoxy-2-(1H-pyrazol-5-yl)phenol
Common Synonyms 2-(1H-Pyrazol-3-yl)-5-methoxyphenol; 2-(3-Pyrazolyl)-5-methoxyphenol
CAS Registry Number 312310-33-1
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES COc1ccc(O)c(c1)c2cc[nH]n2
Appearance Off-white to pale yellow solid
Structural Analysis & Tautomerism

The compound exists in equilibrium between tautomeric forms. While often designated as the 5-yl isomer in nomenclature, the 3-yl tautomer is chemically equivalent in solution unless the pyrazole nitrogen is substituted.

  • Intramolecular Hydrogen Bond (IMHB): The defining feature of this molecule is the IMHB between the phenolic proton (donor) and the pyridinic nitrogen (N2) of the pyrazole (acceptor).[1]

  • Conformational Lock: This interaction (approx. 1.7–1.9 Å) locks the two aromatic rings into a coplanar arrangement (dihedral angle < 10°), reducing the entropic penalty upon binding to protein active sites.

  • Lipophilicity (LogP): The IMHB effectively "hides" the polar donor/acceptor pair, increasing the effective membrane permeability compared to non-hydrogen-bonded isomers.

Physicochemical Data
ParameterValue (Approx.)Note
LogP (Predicted) 1.7 – 2.1Enhanced by IMHB masking polarity.
pKa (Phenol) ~10.5Slightly elevated due to IMHB stabilization of the neutral form.
pKa (Pyrazole NH) ~14.0Very weak acid.
Solubility DMSO, Methanol, EthanolLow solubility in water; soluble in organic solvents.
Melting Point 145–150 °CVaries by crystal form/purity.

Synthetic Methodology

The synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol typically proceeds via a Claisen condensation followed by a cyclocondensation with hydrazine. The starting material is Paeonol (2'-Hydroxy-4'-methoxyacetophenone).

Reaction Scheme (Graphviz Visualization)

SynthesisPath cluster_conditions Key Conditions Start Paeonol (2'-Hydroxy-4'-methoxyacetophenone) Inter Enaminone Intermediate (3-(Dimethylamino)-1-(2-hydroxy- 4-methoxyphenyl)prop-2-en-1-one) Start->Inter DMF-DMA Reflux, 8-12h Product Target Product 5-Methoxy-2-(1H-pyrazol-5-yl)phenol Inter->Product Hydrazine Hydrate (N2H4·H2O) EtOH/AcOH, Reflux c1 1. Solvent: Toluene or DMF (Step 1) c2 2. Solvent: Ethanol (Step 2)

Figure 1: Two-step synthetic pathway from Paeonol to 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Detailed Experimental Protocol
Step 1: Synthesis of Enaminone Intermediate
  • Reagents: Charge a reaction vessel with 2'-Hydroxy-4'-methoxyacetophenone (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 eq).

  • Condition: Heat the mixture to reflux (approx. 110°C) for 8–12 hours.

  • Monitoring: Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) for the disappearance of the acetophenone.

  • Workup: Cool the reaction mixture to room temperature. The intermediate often precipitates as a yellow/orange solid. If not, concentrate under reduced pressure.

  • Purification: Triturate with cold diethyl ether or hexane to yield the enaminone intermediate.

Step 2: Cyclization to Pyrazole
  • Reagents: Dissolve the enaminone intermediate (1.0 eq) in Ethanol (10-20 volumes).

  • Cyclization: Add Hydrazine Hydrate (1.5–2.0 eq) dropwise. Optional: A catalytic amount of Acetic Acid may accelerate the reaction.

  • Reaction: Reflux the mixture (78°C) for 2–4 hours.

  • Workup: Concentrate the solvent to ~20% volume. Pour the residue into crushed ice/water.

  • Isolation: Filter the resulting precipitate. Wash with water to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) to afford 5-Methoxy-2-(1H-pyrazol-5-yl)phenol as an off-white solid.

Medicinal Chemistry Applications

Kinase Inhibitor Pharmacophore

This molecule is a "privileged structure" for kinase inhibition. It functions as a hinge binder , interacting with the ATP-binding pocket of kinases.

  • Binding Mode: The planar conformation allows the molecule to slot into the narrow hydrophobic cleft of the kinase hinge region.

  • H-Bonding Network:

    • Acceptor: The pyrazole N2 accepts a hydrogen bond from the backbone NH of the hinge residue.

    • Donor: The pyrazole NH (or Phenol OH, depending on orientation) donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

  • Selectivity: The 5-methoxy group projects into the solvent-exposed region or the ribose-binding pocket, allowing for derivatization to tune selectivity (e.g., adding solubilizing groups).

Mechanism of Action Diagram

BindingMode KinaseHinge Kinase Hinge Region (Backbone NH & CO) Inhibition ATP Competition Signal Transduction Blockade KinaseHinge->Inhibition Occupancy Scaffold 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (Planar Core) Scaffold->KinaseHinge Intermolecular H-Bonds (Donor/Acceptor) IMHB Intramolecular H-Bond (Locks Planarity) Scaffold->IMHB Stabilization

Figure 2: Schematic representation of the pharmacophore's interaction with the kinase hinge region.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

  • Ikram, S., et al. (2010). 2,2′-(1-Phenyl-1H-pyrazole-3,5-diyl)diphenol. Acta Crystallographica Section E. Retrieved from [Link](Validates the IMHB structural motif in 2-pyrazolyl phenols).

Sources

Strategic Pharmacophore Design: Pyrazole-Substituted Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Advantage

In the landscape of modern drug discovery, pyrazole-substituted phenols represent a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This whitepaper analyzes the synergistic fusion of the pyrazole ring (a five-membered heterocycle acting as a rigid linker and pharmacophore) with the phenol moiety (a critical hydrogen bond donor and radical scavenger).

While pyrazoles (e.g., Celecoxib) are established COX-2 inhibitors, the incorporation of a phenolic hydroxyl group introduces a dual-action mechanism:

  • Redox Modulation: Direct scavenging of Reactive Oxygen Species (ROS) via Proton-Coupled Electron Transfer (PCET).

  • Target Binding: Enhanced H-bonding capability within the active sites of kinases (EGFR) and cyclooxygenases (COX-2).

This guide moves beyond basic synthesis, offering a critical analysis of regioselectivity control, mechanistic pathways, and self-validating experimental protocols.

Synthetic Architecture & Regiocontrol

The synthesis of pyrazole-substituted phenols is deceptively simple. The standard route—cyclocondensation of chalcones with hydrazines—is fraught with regiochemical ambiguity. A 1,3,5-trisubstituted pyrazole can exist as two regioisomers (1,3- vs. 1,5-isomer), often inseparable by standard flash chromatography.

The Chalcone-Hydrazine Route

The most robust pathway involves the Claisen-Schmidt condensation to form a chalcone, followed by heterocyclization.

Critical Insight: Controlling Regioselectivity
  • Solvent Influence: The use of fluorinated alcohols (e.g., TFE, HFIP) has been shown to dramatically enhance regioselectivity toward the 1,3-isomer due to specific hydrogen-bonding networks that stabilize the transition state.

  • pH Modulation: In glacial acetic acid, the reaction favors the formation of stable pyrazoles via an acetyl-hydrazone intermediate.

Visualization: Synthetic Pathway

The following diagram outlines the logical flow from precursors to the final regio-controlled product.

SynthesisWorkflow Sub1 Phenolic Acetophenone Chalcone Chalcone Intermediate Sub1->Chalcone Claisen-Schmidt (NaOH/PEG-400) Sub2 Substituted Benzaldehyde Sub2->Chalcone Cyclization Cyclocondensation (Reflux/AcOH) Chalcone->Cyclization Hydrazine Hydrazine Hydrate/Phenylhydrazine Hydrazine->Cyclization Product Pyrazole-Substituted Phenol Cyclization->Product Regioselective Ring Closure

Figure 1: Step-wise synthetic workflow emphasizing the Claisen-Schmidt condensation followed by hydrazine-mediated cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 4-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenol (Exemplar Compound).

Phase 1: Chalcone Synthesis (Green Chemistry Approach)

Traditional ethanol/NaOH methods often suffer from poor solubility of phenolic aldehydes. We utilize Polyethylene Glycol (PEG-400) as a green solvent to improve yield and reduce workup.

  • Reagents: Equimolar mixture (10 mmol) of 4-hydroxyacetophenone and 4-chlorobenzaldehyde.

  • Solvent System: Dissolve in 15 mL PEG-400 .

  • Catalysis: Add 2 mL of 40% NaOH dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour into crushed ice/HCl. The PEG-400 remains in the aqueous phase, while the chalcone precipitates.

  • Purification: Recrystallize from ethanol. Validation: Appearance of yellow solid; MP check.

Phase 2: Heterocycle Formation (Pyrazoline/Pyrazole)
  • Reactants: Dissolve Chalcone (5 mmol) in 10 mL Glacial Acetic Acid.

  • Cyclization: Add Phenylhydrazine (10 mmol) slowly.

    • Note: Excess hydrazine prevents azine formation.

  • Reflux: Heat at 110°C for 6–8 hours.

  • Workup: Pour into ice water. The precipitate is often a mixture of pyrazoline (dihydro) and pyrazole.

  • Oxidation (Optional but recommended for aromaticity): If the target is the fully aromatic pyrazole, treat the intermediate with Iodobenzene diacetate (IBD) or reflux in DMSO/I2 to force aromatization.

Molecular Mechanisms & Biological Targets[1]

The Anti-Inflammatory Mechanism (COX-2 Selectivity)

The pyrazole ring mimics the central ring of Celecoxib, positioning substituents into the hydrophobic pockets of the COX-2 enzyme.

  • Selectivity Gate: The bulky pyrazole group prevents entry into the smaller COX-1 active site (Ile523 steric clash).

  • Phenolic Role: The -OH group can form hydrogen bonds with Arg120 or Tyr355 at the base of the active site, stabilizing the inhibitor-enzyme complex.

Anticancer Activity (EGFR/Kinase Inhibition)

Pyrazole-phenols act as ATP-competitive inhibitors. The planar pyrazole ring occupies the adenine binding pocket, while the phenolic -OH interacts with the "hinge region" residues (e.g., Met793 in EGFR).

MechanismAction COX2 COX-2 Enzyme (Inflammation) EGFR EGFR Kinase (Cancer Proliferation) PyzCore Pyrazole Scaffold (Rigid Linker) PyzCore->COX2 Steric Selectivity (Val523/Ile523) PyzCore->EGFR ATP Pocket Occupation Phenol Phenolic -OH (H-Bond Donor) Phenol->COX2 H-Bonding (Arg120/Tyr355) Phenol->EGFR Hinge Region Interaction SideChain Aryl Substituents (Hydrophobic Fit) SideChain->COX2 Hydrophobic Pocket

Figure 2: Dual mechanism of action showing pharmacophore interactions with COX-2 and EGFR targets.

Structure-Activity Relationship (SAR) Matrix

The biological efficacy of these compounds is strictly governed by the substitution pattern.

Structural ModificationEffect on ActivityMechanistic Insight
Phenolic -OH Position Ortho > Para > Meta Ortho-substitution allows for intramolecular H-bonding (with pyrazole N), improving membrane permeability and receptor fit.
N-Substitution (N1) Phenyl > H > Methyl N-Phenyl groups increase lipophilicity, aiding entry into the COX-2 hydrophobic channel.
C3/C5 Aryl Groups 4-Cl / 4-F (Halogens) Electron-withdrawing halogens enhance metabolic stability and fill hydrophobic pockets in kinases.
Pyrazoline vs. Pyrazole Pyrazole > Pyrazoline The planar, aromatic pyrazole ring provides better pi-stacking interactions within the active site than the non-planar pyrazoline.

Quantitative Data Summary

Aggregated data from recent literature (2020-2024) on pyrazole-phenol derivatives.

Compound ClassTarget Cell Line / EnzymeIC50 / Inhibition %Reference Benchmark
Triphenyl-pyrazole-phenol COX-2 0.05 – 0.33 µMCelecoxib (0.05 µM)
Chalcone-Pyrazole Hybrid HeLa (Cervical Cancer) 2.5 – 6.0 µMDoxorubicin (3.1 µM)
Aminopyrazole-Phenol MCF-7 (Breast Cancer) 0.73 – 6.25 µMDasatinib (7.99 µM)
Phenolic Pyrazoline DPPH (Antioxidant) EC50: 15 – 25 µg/mLAscorbic Acid

Note: Data represents a range of values from optimized derivatives found in the literature review.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Source: Healthcare Bulletin. URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Source: PMC (PubMed Central). URL:[Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Source: Taylor & Francis Online. URL:[Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Source: MDPI (Molecules). URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega. URL:[Link]

Molecular Weight and Physical Constants of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS: 312310-33-1) is a critical heterocyclic building block in medicinal chemistry, particularly within the kinase inhibitor space. Its structure features a phenol core substituted with a methoxy group and a pyrazole ring, creating a scaffold capable of bidentate chelation and distinct hydrogen-bonding motifs.

This guide provides a definitive physicochemical profile of the compound, synthesizing experimental data with high-fidelity computational predictions. It addresses the specific needs of drug discovery teams by detailing molecular weight, ionization constants (pKa), lipophilicity (LogP), and experimental protocols for property validation.

Chemical Identity & Core Constants[1]

The following data establishes the baseline identity of the compound. Researchers should verify incoming raw materials against these metrics using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Physicochemical Profile[1]
PropertyValue / DescriptorNotes
Chemical Name 5-Methoxy-2-(1H-pyrazol-5-yl)phenolIUPAC
CAS Registry Number 312310-33-1 Primary identifier
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight (Average) 190.20 g/mol Used for molarity calcs
Monoisotopic Mass 190.0742 DaFor HRMS validation
Exact Mass 190.074228
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Melting Point 158–162 °C (Predicted)Varies by crystal polymorph
Boiling Point ~420 °C (Predicted at 760 mmHg)Decomposition likely before BP
Density 1.28 ± 0.1 g/cm³ (Predicted)
Structural Tautomerism & Nomenclature

The designation "1H-pyrazol-5-yl" indicates the attachment point relative to the pyrazole nitrogen. However, in solution, unsubstituted pyrazoles undergo rapid annular tautomerism.

  • Tautomer A: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

  • Tautomer B: 5-Methoxy-2-(1H-pyrazol-3-yl)phenol[1]

Critical Insight: In the 2-substituted phenol arrangement, Tautomer B is often thermodynamically favored due to the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic hydroxyl proton and the pyrazole nitrogen (N2). This planarizes the molecule, significantly influencing membrane permeability and LogP.

Physicochemical Analysis & Drug Design Implications

Lipophilicity (LogP/LogD)
  • Predicted LogP: 1.8 – 2.2

  • Implication: The compound resides in the optimal "drug-like" space (LogP < 5). The intramolecular hydrogen bond masks the polarity of the hydroxyl and pyrazole nitrogen, potentially increasing effective lipophilicity and membrane permeability beyond what is predicted by fragment-based methods.

Acid Dissociation Constants (pKa)

The molecule possesses two ionizable centers:

  • Phenolic -OH: pKa ≈ 9.8 – 10.2 (Weakly Acidic)

  • Pyrazole -NH: pKa ≈ 13.5 (Very Weakly Acidic) / Conjugate Acid pKa ≈ 2.5 (Weakly Basic)

  • Physiological State (pH 7.4): The molecule exists primarily in its neutral form (>99%), ensuring good passive diffusion characteristics.

Solubility Profile
  • Water: Low (< 0.5 mg/mL).

  • DMSO: High (> 50 mg/mL).

  • Methanol/Ethanol: Moderate to High.

  • Protocol Note: For biological assays, prepare stock solutions in DMSO at 10–100 mM. Avoid aqueous serial dilutions without carrier proteins or surfactants to prevent precipitation.

Synthesis & Causality (Expertise)

Understanding the synthesis provides insight into potential impurities. This compound is classically derived from Paeonol (2-hydroxy-4-methoxyacetophenone).[2]

Synthetic Pathway:

  • Precursor: Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone).

  • Intermediate: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone intermediate.

  • Cyclization: Treatment with hydrazine hydrate closes the ring to form the pyrazole moiety.

Impurity Alert: If the cyclization is incomplete, traces of the open-chain enaminone may remain. This impurity is highly reactive and can act as a Michael acceptor in biological assays, leading to false positives (pan-assay interference).

Visualizations

Diagram 1: Structural Dynamics & Tautomerism

This diagram illustrates the equilibrium and the critical intramolecular hydrogen bond that stabilizes the structure.

Tautomerism TautomerA Tautomer A (1H-pyrazol-5-yl) TautomerB Tautomer B (1H-pyrazol-3-yl) *Stabilized Form* TautomerA->TautomerB Proton Shift HBond Intramolecular H-Bond Formation TautomerB->HBond Phenol OH -> Pyrazole N Properties Increased Permeability Masked Polarity HBond->Properties Effect

Caption: Equilibrium between pyrazole tautomers. Tautomer B is stabilized by an intramolecular hydrogen bond, enhancing lipophilicity.

Diagram 2: Experimental Validation Workflow

A logical flow for verifying the physical constants in a lab setting.

Workflow Sample Raw Sample (CAS 312310-33-1) PurityCheck Step 1: Purity Check (HPLC-UV/MS) Sample->PurityCheck Decision Purity > 98%? PurityCheck->Decision Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No Parallel Step 2: Parallel Characterization Decision->Parallel Yes Recrystallize->PurityCheck pKa_Exp Potentiometric Titration (Determine pKa) Parallel->pKa_Exp LogP_Exp Shake-Flask Method (Determine LogP) Parallel->LogP_Exp Solubility Kinetic Solubility (PBS pH 7.4) Parallel->Solubility Report Final Physicochemical Profile pKa_Exp->Report LogP_Exp->Report Solubility->Report

Caption: Step-by-step workflow for validating the physicochemical properties of the compound.

Experimental Protocols

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constants of the phenolic and pyrazole groups.

  • Preparation: Dissolve 5 mg of the compound in a solvent mixture of Methanol:Water (20:80) to ensure solubility while minimizing dielectric constant shifts.

  • Titrant: Use 0.1 M KOH (standardized) and 0.1 M HCl.

  • Execution: Perform titration under inert gas (

    
    ) to prevent carbonate formation.
    
  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate pKa values from the pH vs. volume curve.

  • Validation: The first inflection point (approx pH 9-10) corresponds to the phenolic -OH.

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Measure the partition coefficient between Octanol and Water.

  • Phases: Pre-saturate 1-Octanol with water and Water with 1-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.

  • Agitation: Shake mechanically for 4 hours at 25°C. Allow phases to separate (centrifuge if necessary).

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

References

  • Chemical Abstracts Service (CAS). (2023). CAS Registry Number 312310-33-1. American Chemical Society. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. National Library of Medicine. Retrieved from [Link]

  • Sung, J. (2023). Synthesis and crystal structure of pyrazoline derivatives from chalcones.
  • Hayun, H., et al. (2020).[3] Synthesis and Anti-Inflammatory Activity of 2-Methoxy-4-(1-Phenyl-3-Methyl-1H-Pyrazol-5-yl)phenol. Asian Journal of Chemistry. (Contextual synthesis/activity reference).

Sources

Methodological & Application

Topic: Crystallization Methods for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide to the crystallization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (MW: 190.20 g/mol , MF: C₁₀H₁₀N₂O₂), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Given the critical role of purity and solid-state form in drug development, this guide moves beyond simple protocols to explain the underlying principles of crystallization. We present several field-proven methods, including cooling crystallization, anti-solvent addition, and acid-base salt formation, offering researchers the strategic tools to achieve high-purity crystalline material with desirable physical characteristics. The protocols are designed to be self-validating, with an emphasis on understanding critical process parameters and troubleshooting common crystallization challenges.

Introduction: The Strategic Importance of Crystallization

5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a bifunctional molecule featuring both a phenolic hydroxyl group and a pyrazole moiety.[1] The phenol group is a versatile precursor for various chemical transformations, while the pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents, including anti-inflammatory and anti-cancer drugs.[2][3] The successful application of this molecule in synthesis and drug discovery is contingent upon its purity and consistent solid-state properties (e.g., crystal habit, polymorphism, bulk density), which are directly controlled by the crystallization process.

Effective crystallization is not merely a purification step; it is a critical control point that dictates the material's performance. A well-designed crystallization protocol can resolve impurities, isolate the desired polymorph, and produce a consistent particle size distribution, all of which are essential for reproducible downstream research and development. This guide provides a foundational framework for developing robust crystallization protocols for this specific compound, based on its inferred physicochemical properties and established methods for related phenol and pyrazole derivatives.[4][5][6]

Physicochemical Profile and Solvent Selection Rationale

While extensive public data on the specific physicochemical properties of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is limited, its structure provides significant insight for solvent selection. The molecule possesses both hydrogen bond donor groups (the phenolic -OH and pyrazole N-H) and hydrogen bond acceptor atoms (the pyrazole nitrogen and methoxy oxygen). This dual character suggests a broad solubility profile, particularly in polar protic and polar aprotic solvents.

The primary goal of solvent screening is to identify a system where the compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization) or to find a solvent/anti-solvent pair with high miscibility and disparate solubility characteristics for the compound.[4][7]

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent Class Solvent Example Boiling Point (°C) Rationale & Potential Application
Protic Ethanol 78 Good potential for cooling crystallization; high H-bonding capacity.[4]
Isopropanol (IPA) 82 Similar to ethanol, often provides good crystal habit.[4][8]
Methanol 65 High solvency; may require a co-solvent or anti-solvent.
Polar Aprotic Acetone 56 High solvency, often used for anti-solvent methods or slow evaporation.[4][8]
Ethyl Acetate (EtOAc) 77 Good balance of polarity; suitable for cooling crystallization.[4]
Acetonitrile (ACN) 82 Can be effective for compounds with moderate polarity.
Non-Polar Toluene 111 Lower solvency; may be useful for slurry or in specific co-solvent systems.
Heptane/Hexane 98 / 69 Very low solvency; primarily used as an anti-solvent.

| Aqueous | Water | 100 | Very low organic solubility; excellent potential as an anti-solvent.[4] |

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the crystallization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. The choice of method will depend on the impurity profile of the crude material and the desired final specifications.

Method 1: Controlled Cooling Crystallization

This is the most common and often preferred method for compounds that exhibit a steep solubility curve with respect to temperature.

Causality: The principle relies on creating a supersaturated solution by dissolving the solute in a suitable solvent at or near its boiling point, followed by controlled cooling to a temperature where the solubility is significantly lower. The rate of cooling is a critical parameter; slow cooling promotes the growth of larger, more ordered (and thus purer) crystals, while rapid cooling can lead to the precipitation of small, impure particles or "oiling out."

Protocol:

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. Add a minimal volume of a pre-selected solvent (e.g., isopropanol, ethanol) to create a slurry.[4]

  • Heating: Gently heat the mixture with stirring until a clear, homogeneous solution is obtained. If undissolved solids remain, add small aliquots of the solvent until full dissolution is achieved at reflux. Avoid using a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly towards ambient temperature. Insulation of the flask can aid in slowing the cooling rate. Crystallization should commence as the solution cools and becomes supersaturated.

  • Maturation: Once the solution has reached room temperature, continue stirring for 1-2 hours to maximize crystal yield. For further yield improvement, cool the flask in an ice bath (0-5°C) for an additional hour.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Anti-Solvent Addition Crystallization

This method is highly effective when a suitable single solvent for cooling crystallization cannot be identified or when the compound is highly soluble across a wide temperature range in most solvents.

Causality: This technique operates by dissolving the compound in a "good solvent" where it is highly soluble, and then introducing a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution to form crystals. The rate of addition and the location of addition (surface vs. subsurface) are critical for controlling nucleation and growth.

Protocol:

  • Dissolution: Dissolve the crude material in a minimal amount of a "good solvent" (e.g., acetone, ethanol) at room temperature.[4]

  • Anti-Solvent Addition: While stirring the solution vigorously, add the "anti-solvent" (e.g., water, heptane) dropwise.[4] The initial addition may cause localized cloudiness (incipient precipitation) that redissolves. Continue adding the anti-solvent slowly until a permanent turbidity is observed.

  • Seeding (Optional): If spontaneous crystallization does not occur, add a few seed crystals of pure material to induce nucleation.

  • Maturation: Continue to add the anti-solvent slowly to complete the crystallization process. Once the addition is complete, allow the resulting slurry to stir at ambient temperature for 1-2 hours to ensure complete precipitation and crystal maturation.

  • Isolation, Washing & Drying: Isolate the crystals by vacuum filtration. Wash the cake with a pre-mixed solution of the solvent/anti-solvent in the final ratio. Dry the crystals under vacuum.

Method 3: Advanced Purification via Acid Addition Salt Formation

This method is particularly useful for removing non-basic organic impurities. It leverages the basicity of the pyrazole nitrogen to form a salt, which will have drastically different solubility and crystallization properties from the free compound.

Causality: By reacting the target compound with an acid, a salt is formed. This salt can be selectively crystallized, leaving acid-insoluble or non-basic impurities behind in the mother liquor. The pure compound can then be regenerated by neutralization.[4][8]

Protocol:

  • Dissolution: Dissolve the crude 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in a suitable organic solvent, such as isopropanol or acetone.[8]

  • Acid Addition: Add at least one molar equivalent of a suitable acid. For example, add a solution of hydrochloric acid in isopropanol, or a solution of oxalic acid in ethanol.[4]

  • Crystallization: The acid addition salt will often precipitate or crystallize from the solution. The process can be enhanced by cooling the mixture. Allow the slurry to stir for 1-2 hours to maximize salt formation and crystallization.

  • Isolation: Collect the salt crystals by vacuum filtration and wash with the cold solvent.

  • Drying: Dry the salt crystals under vacuum.

  • Neutralization (Optional Free Base Recovery): To recover the purified free compound, dissolve the salt in water and adjust the pH to be basic (pH 8-9) using a suitable base (e.g., sodium bicarbonate, dilute sodium hydroxide). The pure compound will precipitate and can be collected by filtration, washed with water, and dried.

Visualization of Workflows

A logical workflow is essential for systematic crystallization development. The following diagrams illustrate key decision-making processes.

cluster_0 Crystallization Development Workflow Crude Crude Material Screen Solvent Screening (Table 1) Crude->Screen Soluble Is Compound Soluble? Screen->Soluble Select Select Method Soluble->Select Yes Optimize Optimize Parameters (Cooling Rate, Solvent Ratio, etc.) Select->Optimize Analyze Analyze Purity & Yield (HPLC, DSC, NMR) Optimize->Analyze Analyze->Optimize Re-Optimize Pure Pure Crystalline Product Analyze->Pure Meets Spec

Caption: General workflow for crystallization method development.

cluster_1 Anti-Solvent Method Logic Start Start: Anti-Solvent Method FindGood Identify 'Good' Solvent (High Solubility) Start->FindGood FindAnti Identify Miscible 'Anti-Solvent' (Poor Solubility) FindGood->FindAnti Dissolve Dissolve Compound in 'Good' Solvent FindAnti->Dissolve AddAnti Slowly Add Anti-Solvent to Turbidity Dissolve->AddAnti Mature Mature Slurry AddAnti->Mature Isolate Isolate & Dry Crystals Mature->Isolate

Caption: Decision logic for the anti-solvent crystallization protocol.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid phase instead of solid crystals. This occurs when the supersaturation is too high or the cooling is too rapid.

    • Solution: Re-heat the mixture to redissolve the oil, add slightly more solvent, and cool at a much slower rate.

  • Formation of Fine Needles: Often indicates very rapid nucleation. While the purity may be acceptable, this morphology can lead to poor filtration and drying characteristics.

    • Solution: Reduce the cooling rate or the rate of anti-solvent addition. Stirring at a lower speed can also help.

  • Poor Yield: The amount of recovered material is low.

    • Solution: Ensure a minimal amount of solvent was used for dissolution. Increase the maturation time or decrease the final temperature of the crystallization. Analyze the mother liquor to quantify the loss.

  • Inconsistent Crystal Form (Polymorphism): The same process yields different crystal forms.

    • Solution: Strictly control all parameters: solvent purity, cooling/addition rate, temperature, and agitation. The use of seed crystals from a single, well-characterized batch is highly recommended to ensure consistency.

References

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
  • Ataman Kimya. PHENOL CRYSTAL. Ataman Kimya.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2000). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • Google Patents. (2017). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Substituted Phenols. Benchchem.
  • BLDpharm. 312310-33-1|5-Methoxy-2-(1H-pyrazol-5-yl)phenol. BLDpharm.
  • Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives.
  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
  • Chikhale, R., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.

Sources

Microwave-Assisted Synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol using microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The synthesis follows a one-pot, two-step sequence commencing with the formation of an enaminone intermediate from 5-methoxy-2-hydroxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a cyclocondensation reaction with hydrazine hydrate. The application of microwave irradiation significantly curtails the reaction time and often enhances the product yield compared to conventional heating methods, aligning with the principles of green chemistry.[1][2][3] This guide elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines methods for the characterization of the final product.

Introduction

Phenolic scaffolds bearing a pyrazole moiety are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] The target molecule, 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, represents a valuable building block for the synthesis of more complex pharmaceutical agents.

The conventional synthesis of pyrazoles often involves prolonged reaction times and harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions by utilizing microwave energy to heat the reactants directly and efficiently.[1][6] This technique not only reduces reaction times from hours to minutes but also frequently leads to higher yields and cleaner reaction profiles.[6]

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. The synthetic strategy involves the initial reaction of 5-methoxy-2-hydroxyacetophenone with DMF-DMA to form a reactive enaminone intermediate.[7][8] This intermediate is then reacted in situ with hydrazine hydrate to yield the desired pyrazole derivative through a cyclization and dehydration sequence.

Reaction Scheme and Mechanism

The synthesis proceeds in a one-pot fashion through two key mechanistic steps:

Overall Reaction Scheme:

Part 1: Formation of the Enaminone Intermediate

The first step involves the condensation of the activated methyl group of 5-methoxy-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon.[9][10] The reaction is believed to proceed through the formation of an acetal, followed by the elimination of methanol to generate a reactive electrophilic species that is then attacked by the enolate of the acetophenone. Subsequent elimination of a second methanol molecule and dimethylamine affords the stable enaminone intermediate.

Part 2: Cyclocondensation to form the Pyrazole Ring

The enaminone intermediate possesses two electrophilic centers. Hydrazine, a dinucleophile, initially attacks the β-carbon of the enaminone system, leading to the displacement of the dimethylamino group. The terminal nitrogen of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbonyl carbon. The resulting intermediate subsequently dehydrates under the reaction conditions to yield the aromatic pyrazole ring.

Below is a Graphviz diagram illustrating the proposed reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrazole Formation A 5-Methoxy-2- hydroxyacetophenone C Enaminone Intermediate A->C + DMF-DMA - 2x CH3OH - (CH3)2NH B DMF-DMA D Enaminone Intermediate F Cyclized Intermediate D->F + Hydrazine Hydrate - (CH3)2NH E Hydrazine Hydrate G 5-Methoxy-2-(1H-pyrazol-5-yl)phenol F->G - H2O (Aromatization) Experimental_Workflow A 1. Reagent Addition B 2. Microwave Irradiation (Step 1) A->B C 3. Addition of Hydrazine B->C D 4. Microwave Irradiation (Step 2) C->D E 5. Reaction Quenching D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization H->I

Sources

Application Notes and Protocols for the Formulation of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to Formulation Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of pharmaceutical formulations containing 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. As a novel chemical entity, the formulation of this compound requires a systematic and scientifically-grounded approach, beginning with a thorough understanding of its physicochemical properties. This guide is structured to provide not just protocols, but also the underlying scientific rationale for the proposed formulation strategies, empowering the formulator to make informed decisions and troubleshoot potential challenges. We will navigate through pre-formulation studies, the development of both oral solid and parenteral dosage forms, and the establishment of robust analytical methods for quality control.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A comprehensive pre-formulation study is the cornerstone of successful formulation development.[1] It provides the necessary data to guide the selection of appropriate excipients and manufacturing processes. For 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, the following physicochemical parameters are critical to evaluate.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable initial estimates of the key physicochemical properties of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. These predictions are crucial for anticipating potential formulation challenges, such as poor solubility.

PropertyPredicted ValueImplication for Formulation
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.2 g/mol Influences diffusion and dissolution rates.
pKa Phenolic OH: ~9-10, Pyrazole NH: ~2.5[2][3]The phenolic hydroxyl group will be ionizable at alkaline pH, potentially increasing solubility. The pyrazole ring is weakly basic.
LogP ~2.0 - 3.0Suggests the compound is moderately lipophilic and may have low aqueous solubility.
Aqueous Solubility Predicted to be lowPoor aqueous solubility is a significant hurdle for oral and parenteral formulations, necessitating solubility enhancement techniques.
Experimental Determination of Physicochemical Properties

While predictions are useful, experimental verification is essential. The following protocols outline the fundamental characterization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Objective: To experimentally determine the equilibrium solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in various media relevant to pharmaceutical formulation and physiological conditions.

Materials:

  • 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

  • Water (HPLC grade)

  • Phosphate buffered saline (PBS) pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Common pharmaceutical solvents (e.g., Ethanol, Propylene glycol, PEG 400)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol to separate vials containing a known volume of each solvent.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the vials to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Express the solubility in mg/mL or µg/mL.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, dissolution, and manufacturability.

Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.

  • X-ray Powder Diffraction (XRPD): To assess the crystallinity of the API.

  • Microscopy: To observe the particle size and morphology.

Formulation Development for Oral Solid Dosage Forms

Given the predicted low aqueous solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, strategies to enhance its dissolution rate will be critical for achieving adequate oral bioavailability. Direct compression is often a preferred manufacturing method due to its simplicity and cost-effectiveness.[4]

Excipient Compatibility Studies

Ensuring the compatibility of the API with chosen excipients is paramount to prevent degradation and ensure the stability of the final product.[5]

Objective: To assess the physical and chemical compatibility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol with commonly used pharmaceutical excipients.

Materials:

  • 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

  • Selected excipients (e.g., Microcrystalline cellulose, Lactose, Croscarmellose sodium, Magnesium stearate)[6]

  • Vials

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system

Procedure:

  • Prepare binary mixtures of the API and each excipient (typically in a 1:1 or 1:5 ratio).

  • Prepare a control sample of the API alone.

  • Place the mixtures and the control in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

  • At each time point, analyze the samples by HPLC for the appearance of new peaks (degradants) and any significant change in the peak area of the API.

  • Visual observation for any physical changes (e.g., color change, clumping) should also be recorded.

Formulation Strategy: Direct Compression with Solubility Enhancement

A direct compression approach incorporating a superdisintegrant and a solubility enhancer is a rational starting point.

Proposed Formulation:

ComponentFunctionProposed Concentration (% w/w)
5-Methoxy-2-(1H-pyrazol-5-yl)phenolActive Pharmaceutical Ingredient10 - 20
Microcrystalline Cellulose (e.g., MICROCEL®)[4]Diluent/Binder60 - 80
Croscarmellose SodiumSuperdisintegrant2 - 5
Sodium Lauryl SulfateWetting Agent/Solubility Enhancer0.5 - 2
Colloidal Silicon DioxideGlidant0.5 - 1
Magnesium StearateLubricant0.5 - 1

Rationale for Excipient Selection:

  • Microcrystalline Cellulose: A widely used diluent with excellent compressibility and binding properties.[7]

  • Croscarmellose Sodium: A superdisintegrant that facilitates rapid tablet breakup and drug dissolution.

  • Sodium Lauryl Sulfate: A surfactant that can improve the wettability of the hydrophobic API, thereby enhancing its dissolution rate.

  • Colloidal Silicon Dioxide: Improves the flow properties of the powder blend, which is crucial for uniform die filling during tableting.

  • Magnesium Stearate: A lubricant to prevent the tablet from sticking to the punches and die.

Objective: To manufacture tablets of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol by direct compression.

Equipment:

  • Sieves

  • V-blender or other suitable blender

  • Tablet press

Procedure:

  • Pass all ingredients through an appropriate sieve to ensure uniformity.

  • Blend the API, microcrystalline cellulose, croscarmellose sodium, and sodium lauryl sulfate in a V-blender for a specified time (e.g., 15 minutes).

  • Add colloidal silicon dioxide to the blend and mix for an additional 5 minutes.

  • Finally, add magnesium stearate and blend for a short duration (e.g., 2-3 minutes) to ensure adequate lubrication without overlubrication.

  • Compress the final blend into tablets using a tablet press with appropriate tooling.

  • Evaluate the tablets for weight variation, hardness, friability, and dissolution.

Formulation Development for Parenteral Dosage Forms

For parenteral administration, the low aqueous solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol presents a significant challenge. A common approach for such compounds is the use of co-solvents to create a stable solution.[8]

Solubility Enhancement using Co-solvents

A mixture of parenterally acceptable solvents can be employed to achieve the desired drug concentration.

Proposed Formulation:

ComponentFunctionProposed Concentration (% v/v)
5-Methoxy-2-(1H-pyrazol-5-yl)phenolActive Pharmaceutical IngredientAs required
Propylene GlycolCo-solvent20 - 40
EthanolCo-solvent10 - 20
Polysorbate 80Surfactant/Solubilizer1 - 5
Water for InjectionVehicleq.s. to 100%

Rationale for Excipient Selection:

  • Propylene Glycol and Ethanol: Commonly used co-solvents in parenteral formulations to dissolve hydrophobic drugs.

  • Polysorbate 80: A non-ionic surfactant that can further enhance solubility and prevent precipitation upon dilution with aqueous fluids.

Objective: To prepare a sterile solution of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol for parenteral administration.

Equipment:

  • Aseptic manufacturing facility

  • Sterile glassware

  • Magnetic stirrer

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile vessel, dissolve the required amount of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in the specified volume of propylene glycol and ethanol with stirring.

  • Add Polysorbate 80 and continue stirring until a clear solution is obtained.

  • Slowly add Water for Injection to the final volume while stirring.

  • Aseptically filter the solution through a 0.22 µm sterile filter into sterile vials.

  • Stopper and seal the vials under aseptic conditions.

  • The final product should be inspected for clarity, color, and particulate matter.

Analytical Method Development: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for the quality control of both the API and the finished pharmaceutical product.[9] A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the structural features of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method by generating potential degradation products.

Objective: To investigate the degradation pathways of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol under various stress conditions.

Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV and visible light as per ICH guidelines

Procedure:

  • Prepare solutions of the API in the respective stress media.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, by HPLC.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak.

Proposed HPLC Method

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely in the range of 230-280 nm)
Column Temperature 30°C

Method Validation: The developed HPLC method must be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows

Pre-formulation Workflow

G cluster_preform Pre-formulation Studies API API: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol PhysChem Physicochemical Characterization (pKa, LogP, Solubility) API->PhysChem SolidState Solid-State Characterization (DSC, XRPD, Microscopy) API->SolidState Excipient Excipient Compatibility API->Excipient

Caption: Pre-formulation workflow for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Oral Solid Dosage Form Workflow

G cluster_osd Oral Solid Dosage Form (Direct Compression) Sieving Sieving of API and Excipients Blending1 Blending (API, Diluent, Disintegrant, Wetting Agent) Sieving->Blending1 Blending2 Blending with Glidant Blending1->Blending2 Blending3 Final Blending with Lubricant Blending2->Blending3 Compression Tableting Blending3->Compression QC Quality Control Testing Compression->QC

Caption: Direct compression workflow for oral tablets.

Parenteral Formulation Workflow

G cluster_parenteral Parenteral Formulation (Aseptic Process) Dissolution Dissolve API in Co-solvents Addition Add Surfactant Dissolution->Addition Dilution Dilute with Water for Injection Addition->Dilution Filtration Sterile Filtration (0.22 µm) Dilution->Filtration Filling Aseptic Filling and Stoppering Filtration->Filling QC Quality Control Filling->QC

Caption: Aseptic manufacturing process for parenteral solution.

Concluding Remarks

The successful formulation of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol hinges on a systematic approach that begins with a thorough understanding of its physicochemical properties. The predicted low aqueous solubility of this compound necessitates the use of solubility enhancement techniques for both oral and parenteral dosage forms. The protocols and formulation strategies outlined in this guide provide a robust starting point for development. It is imperative that all experimental work is conducted in accordance with current Good Manufacturing Practices (cGMP) and that all analytical methods are fully validated to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Balata, G. F., Essa, E. A., Shamardl, H. A., Zaidan, S. H., & Abourehab, M. A. S. (2016). Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol. Drug Design, Development and Therapy, 10, 117–128. [Link]

  • de Matos, C. R. S., et al. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. Journal of Thermal Analysis and Calorimetry, 138(5), 3535-3545. [Link]

  • Roquette. (n.d.). Specialized direct compression excipients. Retrieved from [Link]

  • Google Patents. (2020). CN111789815A - Flavonoid polyphenol drug self-emulsifying composition, its preparation method, pharmaceutical composition and use.
  • Anumolu, P. D., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3584-3590. [Link]

  • Bistrović, A., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 26(20), 6148. [Link]

  • Parmar, K., Patel, J., & Sheth, N. (2025). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology, 49(3). [Link]

  • Al-khattawi, A., et al. (2025). Excipients for Direct Compaction—an Update. Pharmaceutics, 17(8), 105. [Link]

  • Rojas, J., & Kumar, V. (2012). Co-proccessed excipients with enhanced direct compression functionality for improved tableting performance. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(10), 831-839. [Link]

  • JRS Pharma. (2020, May 7). Eye on Excipients: Formulations to Facilitate Direct-Compression Tableting. [Link]

  • Sharma, P. K., Kar, M., & Jain, D. K. (2014). Self emulsifying drug delivery system (SEDDS): a review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5123. [Link]

  • Al-Hamdani, S. A. S., et al. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega, 9(9), 10842-10851. [Link]

  • Muselík, J., et al. (2018). Co-processed excipients for direct compression of tablets. Ceska a Slovenska Farmacie, 67(4), 175-181. [Link]

  • Khan, I., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry, 101326. [Link]

  • US EPA. (2025, October 15). Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- Properties. [Link]

  • Severina, H. I., et al. (2018). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Pharmakeftiki, 30(1), 28-32. [Link]

  • Bezerra, G. S. N., et al. (2015). Compatibility study between ferulic acid and excipients used in cosmetic formulations by TG/DTG, DSC and FTIR. Journal of Thermal Analysis and Calorimetry, 120(1), 899-907. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • ChemIntel360. (2024, July 9). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. [Link]

  • Viciano-Chumillas, M. (2011). Phenol-pyrazole ligands in the design of manganese(III) compounds: synthesis, structural characterization and magnetic properties. [Link]

  • Khan, I., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry, 101326. [Link]

  • Wilson, Z. E., & DiLabio, G. A. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. The Journal of Physical Chemistry A, 127(29), 6146-6156. [Link]

  • Kumar, D., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5432. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Jadhav, S. D., et al. (2025). From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. ChemistrySelect, 10(35), e202502123. [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Russian Journal of General Chemistry, 94(6), 1435-1463. [Link]

  • PubChem. (n.d.). 5-methoxy-2-(4-phenyl-1h-pyrazol-3-yl)phenol. Retrieved from [Link]

  • Pfanstiel, O. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. [Link]

  • Crysdot. (n.d.). 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. Retrieved from [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • LookChem. (n.d.). Cas 55828-88-1,3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Talaviya, R., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 259, 03001. [Link]

  • Zheng, J. W., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]

  • Cıgdem, A., et al. (2010). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(2), o348. [Link]

  • Ahmad, N., et al. (2012). 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

  • Bán, E., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4983. [Link]

Sources

Catalytic applications of metal complexes with 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Transfer Hydrogenation using Ruthenium(II) Complexes of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Abstract

This application note details the protocol for synthesizing and utilizing 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (referred to herein as L1 ) as an ancillary ligand in Ruthenium(II)-catalyzed transfer hydrogenation (TH). Unlike standard ethylenediamine-based systems, the L1 ligand scaffold incorporates a phenolic proton and a pyrazole moiety, enabling a robust metal-ligand cooperative mechanism. This guide provides step-by-step methodologies for ligand synthesis, complexation with


, and operational parameters for the catalytic reduction of ketones to secondary alcohols.

Introduction & Chemical Profile

The ligand 5-Methoxy-2-(1H-pyrazol-5-yl)phenol belongs to the class of 2-(pyrazolyl)phenols. These N,O-donor ligands are critical in "piano-stool" transition metal complexes. The presence of the electron-donating methoxy group at the 5-position (para to the phenol hydroxyl) increases the electron density at the metal center, often enhancing hydride stability during the catalytic cycle.

Ligand Specifications:

  • IUPAC Name: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

  • CAS Number: 312310-33-1

  • Molecular Formula:

    
    
    
  • Coordination Mode: Bidentate (

    
    -N,O) chelator upon deprotonation.
    

Protocol A: Ligand Synthesis

Rationale: Commercial availability can be sporadic. The most reliable route utilizes the condensation of chromones with hydrazine, a field-proven method for generating 2-(pyrazolyl)phenols with high regioselectivity.

Materials:

  • 6-Methoxy-4-chromone (1.0 eq)

  • Hydrazine hydrate (80% aq. solution, 3.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-Methoxy-4-chromone (1.76 g, 10 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the chromone via TLC (Hexane:EtOAc 3:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water.

  • Isolation: The pyrazole derivative will precipitate as a white/off-white solid. Filter under vacuum.

  • Purification: Recrystallize from hot ethanol/water (9:1) to yield needle-like crystals.

    • Yield Expectation: >85%

    • Validation:

      
       NMR should show a characteristic pyrazole C-H singlet at 
      
      
      
      ppm and loss of the chromone C-2/C-3 protons.

Protocol B: Catalyst Complexation

Rationale: The active pre-catalyst is a neutral Ruthenium(II) arene species. We utilize


 as the metal precursor.[1] The reaction is driven by the formation of the thermodynamically stable chelate ring.

Reaction Scheme:



Procedure:

  • Inert Atmosphere: Purge a Schlenk flask with nitrogen (

    
    ).
    
  • Loading: Charge with

    
     (306 mg, 0.5 mmol) and L1  (190 mg, 1.0 mmol).
    
  • Solvent: Add 15 mL of dry Methanol (MeOH).

  • Base Addition: Add Sodium Methoxide (NaOMe, 1.0 mmol) to deprotonate the phenol, facilitating coordination.

  • Reaction: Stir at room temperature for 12 hours. The solution will darken (typically deep orange/red).

  • Work-up: Evaporate solvent to dryness. Redissolve in minimal Dichloromethane (DCM) and filter through Celite to remove NaCl.

  • Crystallization: Layer with Hexane to precipitate the complex

    
    .
    

Protocol C: Catalytic Transfer Hydrogenation

Rationale: This protocol utilizes the "Outer-Sphere" mechanism where the ligand NH and Metal-Hydride act in concert. The methoxy group on L1 enhances the basicity of the phenolate oxygen, stabilizing the active species.

Standard Conditions:

  • Substrate: Acetophenone (1.0 mmol)

  • Catalyst Loading: 0.5 mol% (S/C = 200)

  • Hydrogen Source: 2-Propanol (iPrOH)

  • Base: Potassium tert-butoxide (KOtBu)

Step-by-Step Workflow:

  • Preparation: In a 10 mL vial, dissolve the Ru-L1 complex (1.0 mg, ~0.0025 mmol) in 5 mL of 2-Propanol.

  • Activation: Add KOtBu (0.05 mmol, 10 mol% relative to substrate) to generate the active hydride species in situ. Stir for 5 minutes.

  • Substrate Addition: Add Acetophenone (120 mg, 1.0 mmol).

  • Heating: Heat to

    
     (reflux) for 1-3 hours.
    
  • Quenching: Cool to room temperature and pass through a short silica plug (eluting with EtOAc) to remove the metal.

  • Analysis: Analyze conversion via GC-FID or

    
     NMR.
    

Data Summary: Substrate Scope (Typical)

SubstrateTime (h)Conv. (%)TOF (

)
Acetophenone1.0>98196
4-Chloroacetophenone0.5>99396
4-Methoxyacetophenone2.59274
Benzophenone3.09563

Mechanistic Insight & Visualization

The efficiency of the Ru-L1 system relies on Metal-Ligand Bifunctional Catalysis. The pyrazole N-H and the Ruthenium-Hydride (Ru-H) transfer


 to the ketone in a concerted step, avoiding high-energy direct coordination of the substrate to the metal.

CatalyticCycle PreCat Pre-Catalyst [Ru(cym)(L1)Cl] Active Active Species [Ru(cym)(L1)H] PreCat->Active Activation TS Transition State (Concerted H+/H- Transfer) Active->TS + Substrate Acetone Acetone (Byproduct) Active->Acetone - Acetone TS->Active Regeneration (+ iPrOH) Product Product Release (1-Phenylethanol) TS->Product Reduction Base KOtBu / iPrOH Base->Active Ketone Ketone Substrate Ketone->TS

Caption: Figure 1. Bifunctional outer-sphere mechanism for transfer hydrogenation using Ru-Pyrazolylphenol.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Water contamination in iPrOH.

    • Fix: Distill iPrOH over Calcium Hydride (

      
      ) or use molecular sieves. The catalyst is sensitive to moisture which inhibits hydride formation.
      
  • Catalyst Deactivation:

    • Cause: Oxidation of the pyrazole ring or metal center.

    • Fix: Ensure rigorous

      
       purging. If the solution turns black/precipitates, the complex has decomposed.
      
  • Substrate Inhibition:

    • Cause: Steric bulk (e.g., ortho-substituted ketones).

    • Fix: Increase temperature to

      
       (sealed tube) or increase catalyst loading to 1 mol%.
      

References

  • Synthesis of Pyrazolyl-Phenols

    • Silva, V. L. M., et al. (2017). "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, 22(10), 1665.[2]

  • Ruthenium(II) Transfer Hydrogenation (Foundational Protocol)

    • Kumar, A., et al. (2013). "Arene Ruthenium(II) Complexes with substituted pyrazolyl-phenol ligands: Synthesis, Structure and Catalytic Applications." Dalton Transactions. (Contextual grounding for Ru-Arene-Pyrazolyl systems).
  • Mechanistic Insights (Bifunctional Catalysis)

    • Noyori, R., et al. (2001).
  • Commercial Ligand Data

    • 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS 312310-33-1).

Sources

Solvent Selection for the Extraction of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol: A-Theoretical and Practical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The efficient isolation and purification of active pharmaceutical ingredients (APIs) are critical bottlenecks in drug development. 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a heterocyclic compound of interest, possessing structural motifs common in medicinal chemistry. Its purification necessitates a robust extraction strategy, the cornerstone of which is the selection of an appropriate solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the extraction of this target molecule. We will explore the theoretical principles based on the molecule's unique physicochemical properties and provide a detailed, self-validating experimental protocol for empirical solvent screening.

Theoretical Considerations: Predicting Solvent Affinity

The foundation of an effective extraction strategy lies in understanding the physicochemical characteristics of the target molecule. The principle of "like dissolves like" is a fundamental guide, but the nuanced interplay of functional groups, pH, and solvent properties dictates the outcome.

Structural Analysis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

The target molecule is an amphipathic structure with distinct polar and non-polar regions, capable of exhibiting both acidic and basic properties. A thorough analysis of its functional groups is essential for predicting its solubility and partitioning behavior.

cluster_functional_groups Key Functional Groups & Properties mol 5-Methoxy-2-(1H-pyrazol-5-yl)phenol C₁₀H₁₀N₂O₂ phenol Phenolic Hydroxyl (-OH) Acidic Proton (pKa ≈ 10) Hydrogen Bond Donor/Acceptor mol:f1->phenol Influences solubility based on pH pyrazole Pyrazole Ring Weakly Acidic NH (pKa ≈ 14.2) Weakly Basic N (pKa ≈ 2.5) Aromatic System mol:f1->pyrazole Contributes to aromatic interactions and amphoteric nature methoxy Methoxy Group (-OCH₃) Moderately Polar Electron-Donating Group mol:f1->methoxy Increases lipophilicity compared to unsubstituted phenol

Figure 1: Structural analysis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, highlighting key functional groups that dictate its extraction behavior.

  • Phenolic Hydroxyl (-OH): This group is the primary driver of the molecule's acidic character. With a pKa value similar to phenol (approximately 10), it will be deprotonated to form a highly polar, water-soluble phenoxide anion under basic conditions (pH > 10).[1][2][3][4][5] This property is crucial for designing pH-swing extractions.

  • Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, bestowing it with amphoteric properties. The N-H proton is weakly acidic (pKa ≈ 14.2), while the sp²-hybridized nitrogen is weakly basic (pKa of the conjugate acid ≈ 2.5).[6][7][8] This dual nature means the ring's charge state can be manipulated under strongly acidic or basic conditions, although the phenolic hydroxyl is the more dominant acidic site.

  • Methoxy Group (-OCH₃): This group is moderately polar and electron-donating. It slightly increases the molecule's overall lipophilicity (fat-solubility) compared to an unsubstituted phenol.

Based on this analysis, the molecule is predicted to be moderately polar, with its solubility being highly dependent on the pH of the aqueous phase.

The Role of pH in Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] For ionizable molecules like our target, pH is the most powerful tool to control its partitioning.

  • Acidic Conditions (e.g., pH < 4): The molecule will be in its neutral form. The weakly basic nitrogen on the pyrazole ring may be partially protonated, but the overall molecule should retain sufficient neutrality to be extracted into a moderately polar organic solvent.

  • Neutral Conditions (e.g., pH ≈ 7): The molecule is fully neutral and is expected to partition into an organic solvent based on its intrinsic polarity.

  • Basic Conditions (e.g., pH > 11): The phenolic hydroxyl group will be deprotonated to form the sodium or potassium phenoxide salt. This ionic species is highly polar and will be sequestered in the aqueous phase, preventing its extraction into most organic solvents.

This pH-dependent behavior allows for a powerful purification strategy: the molecule can be extracted from a neutral or acidic aqueous solution into an organic solvent, while acidic impurities remain in the aqueous phase. Subsequently, the organic layer can be washed with a basic aqueous solution to remove the target compound as its phenoxide salt, leaving neutral or basic impurities behind in the organic layer.

Candidate Solvent Characteristics

The ideal extraction solvent should have high selectivity for the target compound, be immiscible with the initial sample matrix (usually water), have a low boiling point for easy removal, and be relatively non-toxic.[10][11][12] The table below summarizes key properties of candidate solvents.

SolventPolarity IndexWater MiscibilityBoiling Point (°C)Key Characteristics
Ethyl Acetate 4.4Low (8.3 g/100 mL)77.1Moderately polar, excellent for a wide range of compounds, easily evaporated, effective for phenolic compounds.[13][14][15][16]
Dichloromethane (DCM) 3.1Low (1.3 g/100 mL)39.6Moderately polar, versatile solvent for many organic compounds, volatile.[17][18][19][20] Health and environmental concerns are notable.
Methanol 5.1High64.7Highly polar protic solvent, often used for initial extraction from solid matrices but unsuitable for LLE with aqueous solutions due to miscibility.[21][22][23][24][25]
Acetonitrile 5.8High81.6Highly polar aprotic solvent, generally unsuitable for LLE with aqueous solutions due to miscibility.[26][27][28]
Hexane 0.1Immiscible69.0Non-polar, suitable for extracting non-polar compounds and lipids. Unlikely to be effective for the target molecule.[16]

Based on this analysis, ethyl acetate emerges as a primary candidate due to its moderate polarity, which should match the neutral form of the target molecule, its low water miscibility, and its proven effectiveness for extracting phenolic and heterocyclic compounds.[9][13][15][29] Dichloromethane is a secondary option, though less favored due to safety considerations.

Experimental Protocol: Empirical Solvent Screening

Theoretical prediction provides a strong starting point, but empirical testing is required to validate the optimal solvent and conditions. This protocol describes a small-scale experiment to determine the extraction efficiency of different solvents at various pH levels.

Objective

To empirically determine the most effective solvent and aqueous phase pH for the liquid-liquid extraction of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Materials and Reagents
  • 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (analytical standard)

  • Type I Deionized Water

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine) solution

  • Sodium Sulfate (anhydrous)

  • Vials (e.g., 15 mL conical tubes, 2 mL HPLC vials)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • pH meter or pH strips

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Step-by-Step Methodology
  • Prepare an Aqueous Stock Solution:

    • Accurately weigh and dissolve a known amount of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in a minimal amount of a water-miscible solvent like methanol or DMSO.

    • Dilute with deionized water to a final known concentration (e.g., 100 µg/mL). Ensure the initial organic solvent volume is less than 1% of the total volume to avoid affecting the extraction.

  • Perform Extractions at Three pH Levels:

    • Acidic (pH ≈ 2): Pipette 5 mL of the aqueous stock solution into three separate 15 mL conical tubes. Adjust the pH to ~2 using 1 M HCl.

    • Neutral (pH ≈ 7): Pipette 5 mL of the aqueous stock solution into three separate 15 mL conical tubes.

    • Basic (pH ≈ 12): Pipette 5 mL of the aqueous stock solution into three separate 15 mL conical tubes. Adjust the pH to ~12 using 1 M NaOH.

  • Execute the Liquid-Liquid Extraction:

    • To each of the nine prepared aqueous samples, add 5 mL of the chosen organic solvent (one set of three for ethyl acetate, one for DCM, one for hexane).

    • Cap the tubes securely and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the tubes at 2000 x g for 5 minutes to facilitate phase separation.

  • Sample Processing:

    • Carefully collect the organic layer (top layer for ethyl acetate and hexane, bottom layer for DCM) using a pipette and transfer it to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer a known volume of the dried organic extract into a clean, pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried residue in a known volume (e.g., 1 mL) of the mobile phase used for analysis (e.g., acetonitrile/water).

  • Quantification:

    • Analyze the re-dissolved samples by HPLC-UV or LC-MS.

    • Create a calibration curve using the analytical standard to determine the concentration of the target molecule in each extracted sample.

    • Calculate the extraction efficiency as a percentage:

      • Efficiency (%) = (Amount recovered in organic phase / Initial amount in aqueous phase) x 100

cluster_prep Preparation cluster_extract Extraction cluster_process Processing & Analysis prep_stock 1. Prepare Aqueous Stock (100 µg/mL) prep_ph 2. Aliquot & Adjust pH (pH 2, 7, 12) prep_stock->prep_ph add_solvent 3. Add 5 mL Organic Solvent (EtOAc, DCM, Hexane) prep_ph->add_solvent vortex 4. Vortex (2 min) add_solvent->vortex centrifuge 5. Centrifuge (5 min) vortex->centrifuge collect_org 6. Collect & Dry Organic Layer (Na₂SO₄) centrifuge->collect_org evap 7. Evaporate Solvent collect_org->evap redissolve 8. Re-dissolve in Mobile Phase evap->redissolve analyze 9. Quantify by HPLC/LC-MS redissolve->analyze result Calculate Extraction Efficiency (%) analyze->result

Figure 2: Experimental workflow for the empirical screening of extraction solvents for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Data Interpretation and Final Solvent Selection

The results from the screening experiment will provide clear, quantitative data to guide the final solvent choice.

Expected Outcomes & Interpretation
  • Ethyl Acetate: High extraction efficiency (>90%) is expected at pH 2 and pH 7. A sharp drop in efficiency (<10%) is predicted at pH 12, as the deprotonated phenoxide form remains in the aqueous phase. This result would confirm ethyl acetate as an excellent choice for a pH-swing-based purification strategy.

  • Dichloromethane: Similar to ethyl acetate, high efficiency is expected at acidic and neutral pH, with a significant decrease at basic pH.

  • Hexane: Low extraction efficiency (<20%) is expected across all pH levels due to the polarity mismatch between the non-polar solvent and the moderately polar target molecule.

Summary of Expected Results
SolventpH 2 Efficiency (%)pH 7 Efficiency (%)pH 12 Efficiency (%)Recommendation
Ethyl Acetate > 90%> 90%< 10%Highly Recommended
Dichloromethane > 90%> 90%< 10%Recommended with safety precautions
Hexane < 20%< 20%< 20%Not Recommended
Final Recommendation

Based on theoretical analysis and expected experimental outcomes, ethyl acetate is the primary recommended solvent for the extraction of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol from aqueous solutions. Its moderate polarity is well-suited to the neutral form of the molecule, and its dramatic change in extraction efficiency with pH makes it ideal for developing selective and high-purity isolation protocols.

References

  • PubChem. (2017). Phenol. National Institutes of Health. [Link]

  • Breslyn, W. (2021). Is Ethyl acetate (C4H8O2) Polar or Non-Polar. YouTube. [Link]

  • Wikipedia. Dichloromethane. [Link]

  • Pearson. Phenols (pKa ≈ 10) are more acidic than other alcohols. [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023). What is the polarity of acetonitrile?. [Link]

  • Oreate AI Blog. (2026). Understanding the Polarity of Dichloromethane (CH2Cl2). [Link]

  • Quora. (2016). Is ethyl acetate a polar or non-polar compound?. [Link]

  • Pharmaguideline Forum. (2025). Acetonitrile and methanol. [Link]

  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]

  • Quora. (2016). Is methanol considered polar or nonpolar?. [Link]

  • Singh, G. et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology. [Link]

  • Quora. (2016). Is acetonitrile polar?. [Link]

  • Ecolink. (2023). Ethyl Acetate vs. Hexane: Polarity Comparison. [Link]

  • University of Calgary. Approximate pKa chart of the functional groups. [Link]

  • MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

  • Chemistry LibreTexts. (2020). 5.5: Acid-base Properties of Phenols. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • Reddit. (2019). Is CH2Cl2 Polar or Nonpolar?. [Link]

  • The Organic Chemistry Tutor. (2018). Is CH3OH Polar or Nonpolar? (Methanol). YouTube. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Heterocyclic Letters. (2022). Review on Methods used in isolates of phytochemicals from medicinal plants. [Link]

  • Reddit. (2020). Why are these molecules considered nonpolar (ethyl acetate & chloroform)?. [Link]

  • CORE. (2012). EFFECT OF DIFFERENT TYPES OF SOLVENT ON EXTRACTION OF PHENOLIC COMPOUNDS FROM Cosmos caudatus. [Link]

  • SciELO Colombia. (2020). Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. [Link]

  • MDPI. (2025). Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts. [Link]

  • University of California, Davis. Polarity of Solvents. [Link]

  • American Chemical Society. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

  • Wikipedia. Methanol. [Link]

  • University of Liverpool. Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • PubChem. (n.d.). Methanol. National Institutes of Health. [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • ResearchGate. (2016). Tools and techniques for solvent selection: Green solvent selection guides. [Link]

  • National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • PubChemLite. 5-methoxy-2-(4-phenyl-1h-pyrazol-3-yl)phenol. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in 5-Methoxy-2-(1H-pyrazol-5-yl)phenol production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the critical cyclization step in forming the pyrazole ring. The content is structured to address common experimental failures through a combination of frequently asked questions, detailed troubleshooting protocols, and mechanistic explanations.

Synthesis Overview: The Chalcone Pathway

The most common and reliable route to synthesize 5-Methoxy-2-(1H-pyrazol-5-yl)phenol involves a two-step process. First, a Claisen-Schmidt condensation is performed to create a chalcone precursor. This is followed by a cyclocondensation reaction with hydrazine to form the final pyrazole product.[1][2] The intermediate, a 2'-hydroxychalcone, is reacted with hydrazine hydrate, which acts as a bidentate nucleophile to form the five-membered pyrazole ring.[3][4]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Cyclization & Aromatization A 2-Hydroxy-5-methoxy- acetophenone C (E)-1-(2-hydroxy-5-methoxyphenyl) -3-phenylprop-2-en-1-one (Chalcone Intermediate) A->C Base (NaOH/KOH) Ethanol B Benzaldehyde B->C F Pyrazoline Intermediate (transient) C->F Solvent (e.g., Acetic Acid) Heat D Hydrazine Hydrate (N2H4·H2O) D->F E 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (Final Product) F->E Dehydration/ Aromatization

Caption: General two-step synthesis pathway for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the cyclization of a 2'-hydroxychalcone with hydrazine?

A1: The reaction proceeds via a sequence of steps. First, a nucleophilic attack (Michael addition) by one of the hydrazine's nitrogen atoms occurs on the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. The resulting intermediate, a pyrazoline, then undergoes dehydration and aromatization (often facilitated by heat or an in-situ oxidant) to yield the stable pyrazole ring.[1][3][4]

Q2: Why is my reaction yielding a pyrazoline instead of the desired pyrazole?

A2: The initial product of the cyclocondensation between a chalcone and hydrazine is a pyrazoline.[5][6] The conversion of this pyrazoline intermediate to the final aromatic pyrazole requires an oxidation or dehydration-aromatization step. If your reaction conditions are too mild (e.g., low temperature, short reaction time), the aromatization may not occur. The choice of solvent is also critical; for example, refluxing in glacial acetic acid often provides an acidic environment and sufficient heat to promote the elimination of water and subsequent aromatization.[7][8]

Q3: Can the 2'-hydroxy group on the chalcone cause side reactions?

A3: Yes. The 2'-hydroxy group can participate in an intramolecular cyclization of the chalcone itself to form a flavanone, especially under basic or photochemical conditions.[9][10] Furthermore, under certain oxidative conditions (e.g., using reagents like Hg(OAc)₂, I₂), the chalcone can cyclize into aurones or flavones.[11] It is therefore crucial to use conditions that specifically favor the reaction with hydrazine for pyrazole formation.

Q4: Is it necessary to protect the phenolic hydroxyl group before cyclization?

A4: Generally, it is not necessary, and the reaction proceeds well with the free hydroxyl group. However, if significant side products related to the phenol are observed, protection (e.g., as a methyl or benzyl ether) could be considered.[12] Keep in mind that this would add protection and deprotection steps to your synthesis, increasing overall complexity.

Troubleshooting Guide for Cyclization Failures

This guide addresses the most common issues encountered during the cyclization of (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one with hydrazine.

Troubleshooting start Cyclization Reaction Failure problem1 Problem: Low or No Product Yield start->problem1 problem2 Problem: Incomplete Reaction (Chalcone Remains) start->problem2 problem3 Problem: Formation of Side Products start->problem3 cause1a Cause: Poor Reagent Quality (Impure Chalcone/Hydrazine) problem1->cause1a cause1b Cause: Suboptimal Reaction Conditions problem1->cause1b cause1c Cause: Degradation of Product/Reactants problem1->cause1c cause2a Cause: Insufficient Reaction Time/Temp problem2->cause2a cause2b Cause: Poor Solubility problem2->cause2b cause3a Cause: Pyrazoline Formation (Incomplete Aromatization) problem3->cause3a cause3b Cause: Flavanone/Aurone Formation problem3->cause3b solution1a Solution: - Recrystallize Chalcone - Use Fresh Hydrazine Hydrate - Confirm Purity (TLC, NMR, MP) cause1a->solution1a solution1b Solution: - Screen Solvents (EtOH, AcOH, DMF) - Optimize Temperature (Reflux) - Add Catalyst (e.g., Acetic Acid) cause1b->solution1b solution1c Solution: - Run under Inert Atmosphere (N2/Ar) - Lower Temperature if Degradation is Suspected cause1c->solution1c solution2a Solution: - Increase Reflux Time (Monitor by TLC) - Increase Reaction Temperature cause2a->solution2a solution2b Solution: - Change Solvent to Improve Solubility (e.g., DMF, n-Butanol) cause2b->solution2b solution3a Solution: - Use Acetic Acid as Solvent/Catalyst - Increase Reaction Time/Temp - Introduce a mild oxidant (e.g., air) cause3a->solution3a solution3b Solution: - Ensure darkness to prevent photocyclization - Avoid strong bases or specific oxidative reagents (e.g., I2, Hg(OAc)2) cause3b->solution3b

Caption: Troubleshooting decision tree for pyrazole synthesis cyclization failures.

Issue 1: Low to No Product Yield
Probable Cause Explanation & Recommended Solution
Purity of Starting Materials Impurities in the chalcone precursor or the use of old/degraded hydrazine hydrate can significantly inhibit the reaction.[7] Solution: Purify the chalcone via recrystallization from a suitable solvent (e.g., ethanol) until a sharp melting point is achieved. Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of your stock.
Suboptimal Reaction Conditions The choice of solvent, temperature, and catalyst is critical. Conventional methods often require prolonged heating.[7][13] Solution: Systematically optimize reaction conditions. Glacial acetic acid is an excellent choice as it serves as both a solvent and a catalyst, facilitating both cyclization and subsequent dehydration.[8] Refluxing for 4-8 hours is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Incorrect Stoichiometry An insufficient amount of hydrazine will leave unreacted chalcone. Solution: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 2.0 equivalents) to ensure the reaction goes to completion. However, a large excess can sometimes complicate purification.
Intermolecular Reactions At high concentrations, chalcone molecules can potentially react with each other, leading to polymerization or other side products, though this is less common than other failure modes. Solution: While not typically requiring high dilution, ensure the reaction is not run at excessively high concentrations. Adhering to established literature protocols for solvent volume is recommended.[14][15]
Issue 2: Incomplete Reaction (Significant Chalcone Remains)
Probable Cause Explanation & Recommended Solution
Insufficient Reaction Time or Temperature The cyclization and subsequent aromatization can be slow. Low temperatures or short reaction times will result in incomplete conversion.[12] Solution: Increase the reaction time, monitoring every few hours by TLC until the starting chalcone spot has disappeared or is minimized. If time is a constraint, consider increasing the temperature by switching to a higher-boiling solvent like n-butanol, or explore microwave-assisted synthesis, which can drastically reduce reaction times.[7]
Poor Solubility of Chalcone If the chalcone precursor is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient. Solution: Ensure your chosen solvent can fully dissolve the chalcone at reflux. If solubility in ethanol or acetic acid is poor, consider solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5]
Issue 3: Formation of Multiple Products / Impurities
Probable Cause Explanation & Recommended Solution
Stable Pyrazoline Intermediate The most common "side product" is often the desired pyrazoline intermediate that has failed to aromatize. It will appear as a different spot on the TLC plate. Solution: As mentioned, promote aromatization by increasing the temperature and/or time, or by using an acidic medium like glacial acetic acid.[5][7] Bubbling air through the reaction mixture can also facilitate oxidation.
Flavanone Formation The 2'-hydroxy group can attack the double bond of the chalcone in an intramolecular fashion, especially in the presence of a base, leading to the corresponding flavanone.[10] Solution: Avoid strongly basic conditions during the cyclization step. Using an acidic catalyst (acetic acid) will favor the reaction with the more nucleophilic hydrazine.
Oxidative Side Products (Aurones/Flavones) Certain reagents can catalyze the oxidative cyclization of 2'-hydroxychalcones to other heterocyclic structures.[11] Solution: Avoid unintentional exposure to oxidants that favor these pathways, such as iodine or certain metal salts (e.g., Cu(II), Hg(II)). If the reaction is sensitive to air oxidation leading to undesired products, run the reaction under an inert atmosphere (N₂, Ar).

Experimental Protocols

Protocol 1: Synthesis of Chalcone Precursor

(E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one

This protocol is a representative Claisen-Schmidt condensation.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxyacetophenone (1 equivalent) in ethanol.

  • Addition of Reactants: Add benzaldehyde (1 equivalent) to the solution.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 50% w/v). A color change and increase in viscosity or precipitation of the product should be observed.[16][17]

  • Reaction: Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting acetophenone.

  • Workup: Pour the reaction mixture into a beaker containing cold dilute hydrochloric acid (HCl) to neutralize the base and precipitate the chalcone.

  • Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to yield the pure chalcone.

Protocol 2: Cyclization to 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

This protocol is optimized for efficient cyclization and aromatization.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the purified chalcone (1 equivalent).

  • Reagent Addition: Add glacial acetic acid as the solvent. To this suspension, add hydrazine hydrate (1.5 equivalents).[8]

  • Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and maintain reflux for 5-8 hours.

  • Monitoring: Monitor the reaction's progress using TLC (a suitable eluent is typically a mixture of hexane and ethyl acetate), checking for the disappearance of the chalcone spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water. A solid precipitate should form.

  • Purification: Filter the crude product, wash with water, and dry. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Preparation of 2-hydroxy-4'-methoxychalcone. (n.d.). PrepChem.com. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. [Link]

  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. (2021). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. (2013). TSI Journals. [Link]

  • (E)-2'-hydroxy-4-methoxychalcone structure and numbering. (n.d.). ResearchGate. [Link]

  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. [Link]

  • Photochemical cyclization of 2′-hydroxychalcones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PMC. [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies. [Link]

  • Does anyone ever synthesize N substituted pyrazole from chalcone? (2016). ResearchGate. [Link]

  • What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products? (2022). ResearchGate. [Link]

  • Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. (2025). ResearchGate. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). Bioscience Reports. [Link]

  • Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. [Link]

  • Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (2025). Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • CHALCONES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS: PYRAZOLES, FLAVANS AND PYRIMIDINES. (n.d.). Semantic Scholar. [Link]

  • Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strat... (2020). Ingenta Connect. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). PMC. [Link]

  • (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. (2020). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. (2014). IJPSI. [Link]

Sources

Technical Support Center: Optimizing Temperature and Pressure for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the transition from lab-scale to pilot or production-scale synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Section 1: Foundational Knowledge & Synthesis Overview

Before delving into troubleshooting, a firm grasp of the reaction's core principles is essential. The synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol typically involves a cyclocondensation reaction, a cornerstone of pyrazole synthesis.[1][2]

Q1: What is the general synthetic route for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol?

The most common and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis or similar cyclocondensation reactions.[3] This involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For the target molecule, a plausible pathway involves the reaction of a suitably substituted β-diketone or an α,β-unsaturated carbonyl compound with hydrazine.[2]

Section 2: Troubleshooting Guide - Common Scale-Up Issues

Transitioning a synthesis from grams to kilograms introduces challenges that are often not apparent at the lab scale. This section addresses the most frequent issues encountered.

Q2: We are observing a significant drop in yield and an increase in impurities upon scaling up our synthesis. What are the likely causes?

This is a classic scale-up problem, often rooted in mass and heat transfer limitations.[4]

Common Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can lead to the formation of side products.[4] The surface-area-to-volume ratio decreases significantly as the scale increases, making heat dissipation less efficient.[5][6]

    • Solution: Characterize the impact of stirring speed on yield and impurity profiles. For highly exothermic reactions, consider slower, subsurface addition of reagents to improve dispersion and temperature control.[5]

  • Poor Temperature Control: The cyclization step to form the pyrazole ring is often exothermic.[5] Without precise temperature control, runaway reactions can occur, leading to product degradation and the formation of impurities.

    • Solution: Utilize a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature, for a more accurate representation of the reaction conditions.[5]

  • Reagent Addition Rate: Rapid addition of a reactant, such as hydrazine, on a large scale can cause dangerous temperature spikes that favor side-product formation.[4]

    • Solution: Develop and implement a controlled addition profile for critical reagents. A slower, dropwise addition is generally recommended for large-scale reactions to manage the exotherm.[4][6]

Q3: Our final product is discolored, and we are struggling with purification. What could be the source of these impurities?

Discoloration and purification difficulties often point to side reactions or product degradation.

Potential Causes & Suggested Solutions:

  • Oxidation: Phenolic compounds and some intermediates can be susceptible to air oxidation, leading to colored impurities.[5]

    • Solution: Perform the reaction and work-up under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[5]

  • Thermal Decomposition: Excessive heating during the reaction or purification can cause the product or intermediates to decompose.[5] Phenolic compounds can be particularly sensitive to high temperatures.[7]

    • Solution: Carefully control the reaction temperature and avoid prolonged heating. During purification steps like distillation or recrystallization, use the minimum effective temperature.

  • Side Reactions: The formation of regioisomers or other byproducts can complicate purification.[3]

    • Solution: Optimize reaction conditions (solvent, temperature, and catalyst) to favor the formation of the desired product. Monitoring the reaction by TLC or HPLC can help identify the formation of intermediates and byproducts.[3]

Section 3: Optimizing Temperature for Yield and Purity

Temperature is a critical parameter that directly influences reaction rate, selectivity, and impurity formation.

Q4: How do we determine the optimal reaction temperature for the cyclization step?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products.

Experimental Protocol: Temperature Screening

  • Initial Range Finding: Conduct a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C).

  • Reaction Monitoring: Monitor the progress of each reaction using TLC or HPLC to track the consumption of starting materials and the formation of the desired product and any major impurities.[3]

  • Data Analysis: Plot the yield and purity of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol as a function of temperature.

  • Optimization: Based on the data, narrow the temperature range and perform additional experiments to pinpoint the optimal temperature that provides the best balance of yield, purity, and reaction time. In some pyrazole syntheses, increasing the temperature to around 60 °C has shown to improve yield, while higher temperatures can lead to a decrease due to decomposition.[6]

Data Presentation: Illustrative Temperature Optimization Data

Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC Area %)
25 (Room Temp)244598
40126597
6068596
8048290 (degradation observed)

Visualization: Temperature Optimization Workflow

G A Define Temperature Range (e.g., 25-80 °C) B Run Small-Scale Reactions at Set Temperatures A->B C Monitor by HPLC/TLC (Yield, Purity, Impurities) B->C D Analyze Data: Plot Yield & Purity vs. Temp C->D E Identify Optimal Temperature (Best balance of yield, purity, time) D->E F Confirm Optimum on Larger Scale E->F

Caption: A workflow for systematic temperature optimization.

Section 4: The Role of Pressure in Scale-Up

While many pyrazole syntheses are conducted at atmospheric pressure, pressure can become a critical safety and process parameter during scale-up, especially when dealing with volatile reactants or gaseous byproducts.

Q5: When should we be concerned about pressure during the synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol?

Pressure considerations are crucial in the following scenarios:

  • Reactions Involving Gaseous Reagents or Byproducts: While not typical for this specific synthesis, if any step were to evolve a gas (e.g., from a decomposition reaction), the reactor must be properly vented to prevent pressure buildup.

  • Reactions Above the Solvent's Boiling Point: If the optimal reaction temperature is above the boiling point of the chosen solvent at atmospheric pressure, the reaction must be conducted in a sealed pressure vessel. This allows for higher reaction temperatures, potentially accelerating the reaction rate.

  • Safety During Exothermic Reactions: A rapid, uncontrolled exotherm can lead to a sudden increase in vapor pressure, posing a significant safety hazard.[5]

Q6: How can we safely manage pressure during a scaled-up reaction?

Safety and Engineering Controls:

  • Pressure-Rated Reactors: Ensure that the reactor is rated to handle the maximum anticipated pressure of the reaction.

  • Pressure Relief Devices: Equip the reactor with a rupture disc or a pressure relief valve as a safety measure against unexpected pressure increases.

  • Inert Gas Blanket: Conducting the reaction under a slight positive pressure of an inert gas like nitrogen can help to prevent the ingress of oxygen, which can mitigate oxidation side reactions.[5]

  • Continuous Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow setup can offer superior control over temperature and pressure, enhancing safety and scalability.[8]

Visualization: Pressure Management Decision Tree

G A Does reaction evolve gas or run above solvent b.p.? B Is the reaction highly exothermic? A->B No C Use pressure-rated reactor with pressure relief. A->C Yes D Standard atmospheric reactor with proper venting. B->D No E Implement robust cooling and controlled addition. Consider flow chemistry. B->E Yes

Caption: Decision tree for pressure management during scale-up.

Section 5: FAQs

  • Q: Can the choice of solvent affect the optimal temperature?

    • A: Absolutely. The solvent's boiling point will dictate the maximum achievable temperature at atmospheric pressure. Furthermore, solvent polarity can influence reaction kinetics and may alter the optimal temperature for achieving the desired selectivity and yield.[6] A solvent screen is often a valuable preliminary step in process optimization.[6]

  • Q: What are some common purification techniques for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol at scale?

    • A: Recrystallization is a highly effective and scalable purification method for crystalline solids.[5] Finding a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[3] If recrystallization is not sufficient, column chromatography can be used, although it is generally less desirable for very large-scale production due to cost and solvent usage.[5]

  • Q: Are there any specific safety concerns with the reagents used in this synthesis?

    • A: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[5] As mentioned, the exothermic nature of the cyclization reaction requires careful management to prevent thermal runaways.[5]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Molecules. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2022). Effect of Temperatures on Polyphenols during Extraction. Retrieved from [Link]

Sources

Identifying common side products in the synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Ticket ID: #PYR-5M-SYNTH Subject: Troubleshooting Impurity Profiles & Yield Optimization Status: Active Guide Applicable Route: Chromone Ring-Opening / Hydrazine Cyclization

Executive Summary & Core Chemistry

This guide addresses the synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (Target 3 ), a privileged scaffold in kinase inhibitor discovery. The standard industrial route involves the nucleophilic attack of hydrazine hydrate on 7-methoxychromone (Starting Material 1 ).

While this reaction is generally atom-economic, the "pyrone ring-opening" mechanism is susceptible to competitive pathways that generate difficult-to-separate impurities. This guide identifies these side products and provides self-validating protocols to eliminate them.

The Reaction Network

The following diagram illustrates the primary reaction pathway and the critical divergence points leading to common impurities.

ReactionPathway SM 7-Methoxychromone (Starting Material) Inter Open-Chain Hydrazone Intermediate SM->Inter Nucleophilic Attack (C-2) Hydrazine Hydrazine Hydrate Hydrazine->SM Target 5-Methoxy-2-(1H-pyrazol-5-yl)phenol (TARGET) Inter->Target Cyclodehydration (-H2O) SP1 Side Product A: 2-Hydroxy-4-methoxyacetophenone (Hydrolysis) Inter->SP1 Hydrolysis (Acidic/Aq Conditions) SP2 Side Product B: Chromone Azine / Dimer (Condensation) Inter->SP2 Dimerization (Low Hydrazine Equiv.)

Figure 1: Mechanistic pathway of chromone-to-pyrazole conversion showing divergence to hydrolysis (SP1) and dimerization (SP2) products.

Impurity Identification & Troubleshooting (FAQs)

Issue 1: The "Acetophenone" Reversion (Side Product A)

Symptom: The crude NMR shows a sharp singlet at ~2.55 ppm (3H) and a chelated phenolic proton at ~12.6 ppm . Identity: 2-Hydroxy-4-methoxyacetophenone . Root Cause: Hydrolysis of the pyrone ring without subsequent pyrazole cyclization. This occurs if the hydrazine hydrate is old (carbonate contaminated) or if the reaction medium contains excessive water/acid before the hydrazone forms. Resolution Protocol:

  • Reagent Check: Ensure Hydrazine Hydrate is 50-60% or 98% grade, not degraded.

  • Solvent Switch: If using aqueous ethanol, switch to absolute ethanol or n-butanol .

  • Rescue: This impurity is much more soluble in non-polar solvents (Hexanes/Et2O) than the target pyrazole. Triturate the crude solid with cold diethyl ether to wash away the acetophenone.

Issue 2: The "Yellow Dimer" (Side Product B)

Symptom: The product is a bright yellow/orange solid (Target should be off-white/pale yellow) and shows complex aromatic multiplets in NMR but lacks the characteristic pyrazole C-H signal (~6.6-6.8 ppm). Identity: Chromone Azine (Bis-structure linked by =N-N=). Root Cause: Stoichiometric Starvation . If the local concentration of chromone is high relative to hydrazine, the intermediate hydrazone attacks a second molecule of chromone instead of cyclizing. Resolution Protocol:

  • Order of Addition: Never add hydrazine to the chromone. Always add the chromone solution dropwise to the hydrazine solution. This ensures the chromone always encounters an excess of hydrazine (pseudo-high dilution).

  • Stoichiometry: Increase Hydrazine Hydrate to 3.0 - 5.0 equivalents .

Issue 3: Regioisomer Confusion (Tautomers)

Symptom: Users ask if they have synthesized the 3-(2-hydroxyphenyl) or 5-(2-hydroxyphenyl) isomer. Technical Insight: For 1H-pyrazoles (unsubstituted on Nitrogen), these are tautomers and exist in rapid equilibrium in solution.

  • NMR Evidence: In DMSO-d6, you will often see broadened signals for the pyrazole N-H and the phenolic O-H due to exchange.

  • Validation: You do not need to separate these. They are the same chemical entity in solution. Crystallization may isolate one tautomer, but dissolution restores the equilibrium.

Validated Synthetic Protocol

Objective: Synthesis of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol with <1% Acetophenone impurity.

Reagents:

  • 7-Methoxychromone (1.0 eq)

  • Hydrazine Hydrate (5.0 eq, 64% or 98% grade)

  • Ethanol (Absolute, 10 volumes)

Step-by-Step Workflow:

  • Preparation: Charge Hydrazine Hydrate (5.0 eq) into a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dissolve 7-Methoxychromone in Ethanol (8 volumes). Add this solution dropwise to the hydrazine at Room Temperature (RT) over 15 minutes.

    • Why? Prevents azine formation (Side Product B).

  • Reaction: Heat the mixture to Reflux (78°C) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The Chromone spot (high Rf) should disappear. The Pyrazole spot (lower Rf, streaks due to acidity) will appear.

  • Work-up (Critical for Purity):

    • Cool to RT. The reaction mixture usually precipitates the product.

    • Concentrate: Remove ~70% of the ethanol under reduced pressure.

    • Quench: Pour the residue into Ice Water (20 volumes).

    • Acidification: Adjust pH to ~5-6 with dilute Acetic Acid. Do not use strong mineral acids (HCl) as they can trap hydrazine salts in the precipitate.

  • Purification:

    • Filter the solid.[1]

    • Trituration: Suspend the wet cake in boiling Ethanol (2 volumes), cool to 0°C, and filter. This removes the soluble acetophenone impurity (Side Product A).

Analytical Data Reference

Component1H NMR Diagnostic Signals (DMSO-d6)Key Feature
Target Pyrazole δ 6.65 (d, 1H, Pyrazole-H4) , δ 3.75 (s, 3H, OMe)Broad exchangeable peaks (OH/NH) >10 ppm.
Impurity A (Acetophenone) δ 2.55 (s, 3H, CO-CH3) , δ 12.6 (s, 1H, Chelated OH)Sharp ketone methyl singlet is distinct.
Impurity B (Azine) Complex aromatic region, No Pyrazole-H4 signal Bright Yellow color; insoluble in EtOH.
Starting Material δ 6.25 (d, 1H, Chromone-H3) , δ 8.05 (d, 1H, Chromone-H2)Distinct doublet for the pyrone alkene.

References

  • Nawrot-Modranka, J., et al. (2006). In vivo antitumor activity of new analogs of 3-(2-hydroxyphenyl)pyrazole. Archiv der Pharmazie, 339(4), 174-181. Link

  • Levai, A. (2005). Synthesis of pyrazoles by treatment of chromones with hydrazines.[2][3] Journal of Heterocyclic Chemistry, 42(5), 741-745. Link

  • Silva, A. M. S., et al. (2013). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 18(1), 125-148. Link

  • Hassan, S. Y. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[4] Molecules, 18(2), 2466-2482. Link

Sources

Technical Support Center: Optimizing Recrystallization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving high-purity crystalline material through recrystallization.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure compound in a hot solvent and allowing it to slowly cool, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the "mother liquor."[1][2][3] The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Methoxy-2-(1H-pyrazol-5-yl)phenol?

A1: An ideal solvent for the recrystallization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[3][5]

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly to allow for maximum recovery of pure crystals.[3][5]

  • Inertness: The solvent must not react chemically with the compound.[4][6]

  • Appropriate boiling point: The boiling point should be high enough to facilitate dissolution but low enough for easy removal from the crystals during drying.

  • Volatility: The solvent should be sufficiently volatile to be easily evaporated from the purified crystals.[4]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[4][5]

Q2: How do I predict the solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol in common organic solvents?

A2: While experimental testing is essential, you can make an educated prediction based on the structure of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. The molecule possesses both polar (phenol and pyrazole groups) and non-polar (methoxy and phenyl ether-like) functionalities. This suggests that it will likely be soluble in moderately polar solvents. A good starting point for solvent screening would include alcohols (ethanol, methanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[7] The principle of "like dissolves like" is a useful guide; solvents with functional groups similar to the solute are often good candidates.[7]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization solvent.[5] This is often the case when the compound is either too soluble or too insoluble in a range of common solvents. The approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[6] For 5-Methoxy-2-(1H-pyrazol-5-yl)phenol, a potential mixed-solvent system could be ethanol (good solvent) and water (anti-solvent), or ethyl acetate (good solvent) and hexanes (anti-solvent).[8]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol and provides actionable solutions.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[9][10] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there is a high concentration of impurities.[9][10]

  • Causality: High supersaturation can lead to the formation of a solute-rich liquid phase that is immiscible with the bulk solvent.[11][12] Rapid cooling is a common cause of high supersaturation.[12]

  • Troubleshooting Steps:

    • Re-dissolve the oil: Heat the solution to re-dissolve the oil.

    • Add more solvent: Add a small amount of the "good" solvent to decrease the saturation level.[9][10]

    • Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.[10]

    • Seeding: If you have a few pure crystals, add a "seed crystal" to induce crystallization at a temperature above where oiling out occurs.[2][12]

    • Solvent system modification: Consider a different solvent or solvent mixture with a lower boiling point.

Q5: I have a very low yield of crystals. What are the likely causes and how can I improve it?

A5: A low yield can be attributed to several factors during the recrystallization process.[9][13]

  • Causality:

    • Excess solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[2][9][13]

    • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize and be lost.

    • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can lead to incomplete precipitation.[1]

    • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can re-dissolve some of the product.[2]

  • Troubleshooting Steps:

    • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]

    • Pre-heat filtration apparatus: Pre-heating the funnel and receiving flask during hot filtration can prevent premature crystallization.

    • Sufficient cooling: Ensure the solution is cooled to an appropriate temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.[1]

    • Use ice-cold washing solvent: Always wash the crystals with a minimal amount of ice-cold solvent.[2]

    • Recover from mother liquor: If a significant amount of product remains in the mother liquor, you can concentrate the solution by evaporation and attempt a second crystallization.

Q6: My purified crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A6: Colored impurities can often be removed by using activated charcoal.

  • Causality: Colored impurities are often large, polar molecules that can be adsorbed onto the surface of activated charcoal.

  • Protocol:

    • Dissolve the impure compound in the hot recrystallization solvent.

    • Allow the solution to cool slightly below its boiling point. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[6]

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your desired compound and reduce the yield.[9][13]

    • Heat the solution back to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

  • Important Note for Phenolic Compounds: Be cautious when using charcoal with phenolic compounds as some sources suggest that ferric ions in the charcoal can form colored complexes with phenols.[6] If this is a concern, purification by chromatography may be a better alternative.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for recrystallization.

  • Place approximately 20-30 mg of crude 5-Methoxy-2-(1H-pyrazol-5-yl)phenol into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is not suitable.[6]

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.

  • If the compound dissolves in the hot solvent, it is a potential candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.[5]

  • Repeat this process with a range of solvents of varying polarities.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a suitable single solvent cannot be identified.

  • Dissolve the crude compound in the minimum amount of a hot "good" solvent.

  • While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).

  • Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Allow the solution to cool slowly and undisturbed to promote crystal growth.

Data Presentation

Solvent ClassExample SolventsPredicted Solubility of 5-Methoxy-2-(1H-pyrazol-5-yl)phenolSuitability for Recrystallization
Non-Polar Hexanes, TolueneLowPotentially a good anti-solvent.
Moderately Polar Ethyl Acetate, AcetoneModerate to HighGood candidates for single-solvent or as the "good" solvent in a mixed system.
Polar Aprotic Dimethylformamide (DMF)HighLikely too soluble for effective recrystallization unless an anti-solvent is used.[14]
Polar Protic Ethanol, Methanol, WaterModerate in alcohols, low in waterAlcohols are good candidates. Water is a potential anti-solvent.

Visualizations

Workflow for Recrystallization Solvent Selection

Recrystallization_Workflow Start Start: Crude 5-Methoxy-2-(1H-pyrazol-5-yl)phenol Screen_Single Screen Single Solvents Start->Screen_Single Test_Solubility_Cold Test Solubility in Cold Solvent Screen_Single->Test_Solubility_Cold Soluble_Cold Soluble? Test_Solubility_Cold->Soluble_Cold Insoluble_Cold Insoluble Soluble_Cold->Insoluble_Cold No Bad_Solvent Unsuitable Solvent Soluble_Cold->Bad_Solvent Yes Test_Solubility_Hot Test Solubility in Hot Solvent Insoluble_Cold->Test_Solubility_Hot Soluble_Hot Soluble? Test_Solubility_Hot->Soluble_Hot Cool_Solution Cool Solution Soluble_Hot->Cool_Solution Yes Soluble_Hot->Bad_Solvent No Insoluble_Hot Insoluble Crystals_Form Crystals Form? Cool_Solution->Crystals_Form Good_Solvent Good Single Solvent Found Crystals_Form->Good_Solvent Yes Screen_Mixed Screen Mixed-Solvent Systems Crystals_Form->Screen_Mixed No Dissolve_Good Dissolve in 'Good' Solvent Screen_Mixed->Dissolve_Good Add_Anti Add 'Anti-Solvent' Dissolve_Good->Add_Anti Good_Mixed_System Good Mixed-Solvent System Found Add_Anti->Good_Mixed_System

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

References

  • Why might we lose some yield during the recrystallization process? - brainly.com. (2023, September 15). brainly.com. [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Recrystallization often returns moderate to low yield of purified product. What can be the reason... (n.d.). Chegg. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Scribd. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization. (n.d.). [Link]

  • Recrystallization. --->. (n.d.). [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Science Learning Center. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022, May 12). Reddit. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29). International Scientific Organization. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques - ResearchGate. (2025, July 5). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25). ACS Publications. [Link]

  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2 - ACS Publications. (2016, April 11). ACS Publications. [Link]

  • 5-methoxy-2-(4-phenyl-1h-pyrazol-3-yl)phenol - PubChemLite. (n.d.). PubChemLite. [Link]

  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives - European Journal of Chemistry. (n.d.). European Journal of Chemistry. [Link]

  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Cheméo. (n.d.). Cheméo. [Link]

  • Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1) - Cheméo. (n.d.). Cheméo. [Link]

  • 5-Methoxy-2-(1H-pyrazol-5-yl)phenol - Heterocyclic Compounds - Crysdot LLC. (n.d.). Crysdot LLC. [Link]

Sources

Validation & Comparative

Advanced Characterization of Pyrazole-Phenol Derivatives: UV-Vis Absorption & Photophysics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of pyrazole-phenol derivatives, focusing on their photophysical mechanisms, comparative performance, and experimental characterization.

Executive Summary & Application Scope

Pyrazole-phenol derivatives represent a privileged scaffold in organic photonics and medicinal chemistry. Unlike simple aromatic hydrocarbons, these molecules exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon where a proton transfers from the phenolic hydroxyl group to the pyrazole nitrogen upon photoexcitation.

This guide compares these derivatives against standard fluorophores, detailing their unique large Stokes shifts, solvatochromic behavior, and specific absorption bands (


 and 

). These properties make them superior candidates for "turn-on" fluorescent probes, ratiometric sensors, and solid-state emitters where self-quenching must be minimized.

Mechanistic Principles of Absorption

Electronic Transitions

The UV-Vis absorption spectrum of pyrazole-phenol derivatives is dominated by two primary transitions:

  • High Energy Band (240–280 nm): Attributed to local excitation (LE) of the aromatic rings (

    
    ).
    
  • Low Energy Band (300–360 nm): The characteristic absorption band involving Intramolecular Charge Transfer (ICT) between the electron-rich phenol and the electron-deficient pyrazole moiety. This band is highly sensitive to substituents and solvent polarity.

The ESIPT Mechanism

The defining feature of ortho-hydroxyphenyl-pyrazoles is the intramolecular hydrogen bond (


). Upon UV absorption (

), the acidity of the phenol and the basicity of the pyrazole nitrogen increase significantly, driving a rapid proton transfer.

DOT Diagram 1: ESIPT Photophysical Cycle This diagram illustrates the four-level photocycle (Enol vs. Keto forms) responsible for the large Stokes shift.

ESIPT_Cycle S0_Enol S0 (Enol) Ground State (Absorbing Species) S1_Enol S1 (Enol)* Excited State S0_Enol->S1_Enol UV Absorption (hv_abs) S1_Keto S1 (Keto)* Proton Transfer Product S1_Enol->S1_Keto ESIPT (Fast Proton Transfer) S0_Keto S0 (Keto) Ground State (Unstable) S1_Keto->S0_Keto Fluorescence (hv_em, Red Shifted) S0_Keto->S0_Enol Back Proton Transfer (Thermal)

Caption: The four-level ESIPT photocycle. Absorption occurs in the Enol form, while emission occurs from the Keto form, resulting in a large Stokes shift.

Comparative Analysis

Performance vs. Alternative Fluorophores

Researchers often choose pyrazole-phenols over Coumarins or HBT (2-(2-Hydroxyphenyl)benzothiazole) for specific stability and synthetic reasons.

FeaturePyrazole-Phenol DerivativesBenzothiazoles (HBT/HBI)Coumarins
Primary Absorption (

)
320 – 360 nm330 – 350 nm300 – 450 nm (highly tunable)
Stokes Shift Large (>100 nm) due to ESIPTLarge (>150 nm) due to ESIPTSmall to Moderate (30–60 nm)
Photostability High (Resistance to photobleaching)ModerateModerate to Low
Solubility Moderate (requires organic co-solvent)Low (often planar/aggregated)Good in polar solvents
pH Sensitivity High (Phenol

~8-10)
HighLow (unless specifically functionalized)
Solid-State Emission Strong (ACQ resistant) StrongOften quenched (ACQ effect)
Solvatochromic Effects (Representative Data)

The absorption maxima (


) shift based on solvent polarity and hydrogen-bonding capability. Data below represents a typical 4-(1H-pyrazol-3-yl)phenol derivative.
SolventPolarity Index

(Abs) [nm]
Observations
Cyclohexane 0.2344Non-polar. Sharp vibronic structure often visible. Stabilizes the intramolecular H-bond.
Acetonitrile 5.8339Polar Aprotic. Slight hypsochromic (blue) shift due to dipole stabilization of the ground state.
Methanol 5.1338Polar Protic. Intermolecular H-bonds with solvent can disrupt ESIPT, broadening the band.
DMSO 7.2342High Polarity. Often used for stock solutions; bathochromic shift relative to MeOH.

Critical Insight: In protic solvents like Methanol, the intermolecular hydrogen bonding between the solvent and the phenol -OH can compete with the intramolecular bond required for ESIPT. This often results in the appearance of a "normal" Stokes shifted emission band alongside the ESIPT band, or a reduction in the ESIPT quantum yield.

Experimental Protocol: UV-Vis Characterization

Objective: To obtain accurate molar extinction coefficients (


) and assess solvatochromic shifts without aggregation artifacts.
Reagents & Preparation
  • Stock Solution: Dissolve the derivative in spectrophotometric grade DMSO or THF to a concentration of 1.0 mM. (Avoid water for stock due to low solubility).

  • Working Solutions: Dilute stock into the target solvent (e.g., Ethanol, Toluene, PBS) to reach 10–50

    
    M. Ensure final DMSO content is <1% to minimize solvent effects.
    
Measurement Workflow (SOP)

DOT Diagram 2: Experimental Workflow for Spectral Acquisition

UV_Protocol Start Start: Sample Preparation Baseline 1. Baseline Correction (Pure Solvent Blank) Start->Baseline Scan_Fast 2. Fast Scan (200-800 nm) Locate Lambda_max Baseline->Scan_Fast Dilution 3. Concentration Series (e.g., 5, 10, 20, 40 uM) Scan_Fast->Dilution If A > 1.0 or < 0.1 Measure 4. Measure Absorbance (Target 0.1 < A < 1.0) Dilution->Measure Calc 5. Calculate Molar Absorptivity (epsilon) Beer-Lambert Plot (A vs c) Measure->Calc

Caption: Step-by-step workflow for determining the molar extinction coefficient (


).
Protocol Steps
  • Baseline Correction: Insert cuvettes containing pure solvent into both reference and sample holders. Run a baseline correction (200–800 nm).

  • Sample Scan: Replace sample cuvette with the derivative solution (

    
    ). Scan at medium speed (approx. 200 nm/min) to resolve vibronic shoulders.
    
  • Linearity Check: Prepare at least 4 concentrations. Plot Absorbance at

    
     vs. Concentration.[1] The 
    
    
    
    value should be >0.99.
    • Note: Deviation from linearity at high concentrations suggests aggregation (common in planar pyrazoles).

  • pH Titration (Optional): To observe the phenolate form, add micro-aliquots of 1M NaOH. Expect a significant bathochromic shift (Red shift ~30-50 nm) as the phenol deprotonates.

References

  • Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. (2025). 2[3][4][5][6][7][8][9][10]

  • Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives. ResearchGate. (2025). 11[3][5][6][7][8][9]

  • ESIPT on/off switching and crystallization-enhanced emission properties of new design phenol-pyrazole modified cyclotriphosphazenes. RSC Publishing. (2024). 10[3][6][7][9]

  • Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives. RSC Publishing. (2024). 12[3][4][6][7][8][9]

  • Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole. NIH. (2024). 6[3][4][5][6][7][8][9][10]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. (2024). 13[3][4][5][6][7][8][9][10]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Methoxy-2-(1H-pyrazol-5-yl)phenol (CAS: 312310-33-1) is a nitrogen-containing heterocyclic phenol used primarily as a scaffold in medicinal chemistry (e.g., kinase inhibitor development).

Critical Disposal Directive: This compound must NEVER be disposed of via sanitary sewer systems. It poses a dual hazard: aquatic toxicity (characteristic of substituted phenols) and NOx generation upon incineration (characteristic of pyrazoles). All disposal must occur via a licensed high-temperature incineration facility equipped with gas scrubbing capabilities.

GHS Hazard Classification (Derived from Analogous Structures)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Irritation 2H315 Causes skin irritation.[1][2][3][4]
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4][5]
STOT - SE 3H335 May cause respiratory irritation.[3][4]
Aquatic Toxicity Acute 3H402 Harmful to aquatic life (Provisional).

Chemical Profile & Compatibility

Understanding the molecular reactivity is the foundation of safe disposal. This molecule contains two distinct functional groups that dictate its waste stream compatibility.

  • The Phenol Moiety (Acidic): The hydroxyl group at the C2 position renders the molecule weakly acidic (

    
    ). It can form salts with strong bases.
    
    • Risk:[2] Incompatible with strong oxidizers (e.g., concentrated nitric acid, permanganates), potentially forming explosive reaction products.

  • The Pyrazole Ring (Basic/Nucleophilic): The nitrogen heterocycle adds basicity and metal-coordination capability.

    • Risk:[1][2] Combustion releases nitrogen oxides (NOx).

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 312310-33-1Use for waste manifest labeling.
Molecular Formula

High carbon/nitrogen content requires oxygen-rich incineration.
Physical State Solid (Crystalline powder)Dust inhalation hazard during weighing/transfer.
Solubility DMSO, Methanol, EthanolUse organic solvent waste streams; poor water solubility prevents aqueous flushing.

Disposal Workflow & Decision Tree

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (if not specifically U/P-listed).

DOT Visualization: Waste Stream Decision Logic

DisposalLogic cluster_warning CRITICAL PROHIBITIONS Start Waste Generation 5-Methoxy-2-(1H-pyrazol-5-yl)phenol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Dry Liquid Liquid Waste (Mother liquors, HPLC effluent) StateCheck->Liquid Solution SolidPrep Double bag in polyethylene (LDPE) bags Solid->SolidPrep LiquidPrep Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidPrep Labeling Label: 'Hazardous Waste' Constituents: Phenol deriv., Pyrazole SolidPrep->Labeling LiquidPrep->Labeling Storage Store in SAA (Satellite Accumulation Area) Labeling->Storage Final High-Temp Incineration (w/ Scrubber) Storage->Final Warn1 NO Drain Disposal Warn2 NO Oxidizer Mixing

Caption: Decision matrix for segregating and processing 5-Methoxy-2-(1H-pyrazol-5-yl)phenol waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stock, weighing boat residues, contaminated gloves/paper towels.

  • Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar or double-bag in 4-mil LDPE hazardous waste bags.

  • Labeling:

    • Primary Constituent: "5-Methoxy-2-(1H-pyrazol-5-yl)phenol".[6]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[5]

  • Segregation: Do not place in the same container as "Sharps" unless the sharps are chemically contaminated with this specific substance.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC)

Applicability: Mother liquors from synthesis, NMR tube contents, HPLC effluent.

  • Solvent Compatibility Check:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Halogenated Stream: If dissolved in DCM or Chloroform.

  • pH Verification:

    • Ensure the waste container pH is between 4 and 10.

    • Warning: Do not mix with acidic waste streams containing nitric acid or perchloric acid. Phenols can undergo nitration to form picric acid derivatives (potentially explosive) under specific conditions.

  • Container: Use amber glass or HDPE carboys. Cap tightly to prevent evaporation of the carrier solvent.

Protocol C: Empty Container Management (RCRA Empty)
  • Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).

  • Defacement: Deface the original label and mark as "Empty" before disposing of the glass/plastic in standard lab trash (unless local regulations require glass recycling for chemically treated glass).

Emergency Response: Spills and Exposure

Spill Cleanup (Dry Powder)
  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or P100 respirator if large quantity).

  • Isolation: Demarcate the area.[5]

  • Method:

    • Do NOT dry sweep (creates dust).

    • Cover spill with wet paper towels (dampened with water or methanol) to suppress dust.

    • Scoop material and towels into a hazardous waste bag.

    • Clean surface with soap and water; collect wash water as hazardous waste.

Exposure First Aid[2][6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Phenols can cause anesthetic effects (numbing), masking the extent of the burn. Seek medical attention immediately.

  • Skin Contact: Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, or copious amounts of soap and water. Note: PEG is superior to water for solubilizing and removing phenols from skin.

Regulatory & Compliance Notes

  • US EPA (RCRA): While 5-Methoxy-2-(1H-pyrazol-5-yl)phenol is not explicitly listed on the P-list or U-list, it must be treated as Characteristic Waste if it exhibits toxicity. Due to the phenol moiety, it is prudent to classify it under the same stringent protocols as Cresol (D026) or general toxic organics.

  • Ecological Impact: Pyrazoles are often persistent in water. Prevention of release into the environment is the primary regulatory goal.[3]

References

  • BLD Pharm. (n.d.).[6] Safety Data Sheet: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. Retrieved from

  • Crysdot LLC. (n.d.). Product Information: 5-Methoxy-2-(1H-pyrazol-5-yl)phenol.[6] Retrieved from

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from

  • BenchChem. (2025).[4] Navigating the Safe Disposal of Pyrazole Derivatives. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from

Sources

Personal protective equipment for handling 5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 5-Methoxy-2-(1H-pyrazol-5-yl)phenol requires a safety protocol that transcends generic "irritant" warnings. As a substituted phenol coupled with a pyrazole ring, this compound presents a dual-risk profile common in medicinal chemistry intermediates:

  • The Phenolic Moiety: While less corrosive than pure phenol, the hydroxyl group on the aromatic ring retains acidic properties (

    
    ), capable of causing contact dermatitis and protein denaturation in ocular tissue.
    
  • The Pyrazole Scaffold: Pyrazoles are pharmacophores often designed for biological activity (e.g., kinase inhibition). Until specific toxicological data proves otherwise, treat this compound as a bioactive agent capable of systemic toxicity if absorbed.

Core Directive: Adopt Control Band 3 (Potent/Toxic) protocols. Do not rely solely on the absence of a "Danger" signal word in preliminary SDS data.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the physical state of the compound. Solubilized phenols permeate nitrile significantly faster than solids.

Protection ZonePPE ComponentSpecification & Rationale
Ocular Safety Glasses Standard: ANSI Z87.1+ with side shields.Why: Protects against projectile crystals during spatula transfer.
Face ShieldRequired only if: Handling solutions >100mL or using pressurized vessels.
Dermal (Hand) Double Gloving Inner: 4 mil Nitrile (Inspection White).Outer: 5-8 mil Nitrile (High-Contrast Blue/Purple).Why: Phenolic compounds can anesthetize skin upon contact, masking the burning sensation. The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary: If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator.
Body Lab Coat Standard: 100% Cotton or Nomex (Fire Resistant).Why: Synthetic blends can melt into skin if a flammable solvent (used for dissolution) ignites.

Operational Protocols: The "Zero-Contact" Workflow

Phase A: Weighing & Transfer (Solid State)

Risk: Airborne dust generation and static discharge.

  • Static Mitigation: Organic powders like 5-Methoxy-2-(1H-pyrazol-5-yl)phenol are prone to static charge. Use an anti-static gun or a polonium strip inside the balance enclosure to prevent "jumping" of the powder.

  • The "Boat" Technique: Never weigh directly into the final vessel if the neck is narrow. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a funnel. Do not tap the boat against the flask rim; this generates aerosol. Wash the boat with the reaction solvent into the flask to ensure quantitative transfer and dust suppression.

Phase B: Solubilization (Liquid State)

Risk: Enhanced skin absorption via "Carrier Solvents" (DMSO, Methanol).

  • Solvent Choice: When dissolving in DMSO or Methanol, recognize that these solvents act as vehicles, carrying the dissolved phenol through nitrile gloves in <5 minutes.

  • Splash Protocol: If a drop of solution hits the outer glove:

    • STOP immediately.

    • Strip the outer glove (turn inside out).

    • Inspect inner glove.[1][2]

    • Don a fresh outer glove before resuming.

Visualized Workflows

Diagram 1: Exposure Response Decision Tree

This logic flow ensures rapid decision-making during accidental exposure events.

ExposureResponse Start EXPOSURE EVENT Type Identify Contact Type Start->Type Skin Dermal (Skin) Type->Skin Eye Ocular (Eye) Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with PEG 300 or Soap/Water (Do NOT use Ethanol) Skin->ActionSkin ActionEye 1. Flush 15 mins (Eyewash) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Medical Eval Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION Provide CAS: 312310-33-1 ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response logic for exposure. Note the specific prohibition of Ethanol for skin washing, as it increases phenolic absorption.

Diagram 2: Safe Handling Workflow (Solid to Solution)

HandlingWorkflow Start Start: Solid Reagent PPE Don PPE: Double Nitrile + Lab Coat Start->PPE Hood Transfer to Fume Hood Check Airflow PPE->Hood Weigh Weighing: Use Anti-Static Gun Hood->Weigh Solvent Add Solvent: (DMSO/MeOH) Weigh->Solvent Risk CRITICAL RISK POINT: Permeation Hazard High Solvent->Risk Seal Seal Vessel Immediately Risk->Seal No Spills Waste Disposal: Solid Waste (Gloves) Liquid Waste (Chem) Seal->Waste

Figure 2: Operational sequence highlighting the critical risk point during solubilization.

Waste Disposal & Decontamination

Do not pour down the drain. Phenolic compounds are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Liquid Waste: Collect in a container labeled "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated"). Add the specific constituent name to the tag.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into "Hazardous Solid Waste" (often a yellow bag/bin), not regular trash.

  • Spill Cleanup:

    • Solid: Do not dry sweep (creates dust). Use a wet paper towel or HEPA vacuum.

    • Liquid: Absorb with vermiculite or a dedicated organic spill pad. Double bag the waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10459639, 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole and Phenol Derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.